Ebracteolata cpd B
Description
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-7(12)4-8(14-3)9(6(2)11)10(5)13/h4,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMWWMZUHXFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83459-37-4 | |
| Record name | Ebracteolata compound B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083459374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EBRACTEOLATA COMPOUND B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0457TK6C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin and Profile of Ebracteolata cpd B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebracteolata cpd B (ECB) is a notable acetophenone (B1666503), a class of secondary metabolites, originating from the roots of the perennial herbaceous plant Euphorbia ebracteolata Hayata.[1] This plant, a member of the Euphorbiaceae family, is widely distributed across Eastern China, including the provinces of Shandong, Anhui, and Jiangsu.[1] In traditional Chinese medicine, the dried root of Euphorbia ebracteolata, known as "langdu," has a long history of use in treating a variety of ailments, including cancer, ascites, and edema.[1] ECB is recognized as a characteristic constituent of this traditional medicinal material.[1] This technical guide provides an in-depth overview of the origin of this compound, its isolation and structural elucidation, and its biological activities, with a focus on its potential in cancer therapy.
Botanical Origin and Traditional Use
Euphorbia ebracteolata Hayata is a perennial herb that has been utilized for centuries in traditional Chinese medicine.[1] Its roots, in particular, are valued for their therapeutic properties and are used to treat conditions such as diphtheria, tuberculosis, edema, and dermatophytosis.[1] The plant's application in treating cancer has prompted significant scientific interest in its chemical constituents.[1]
Isolation and Purification of this compound
Experimental Protocol: Isolation of Acetophenones from Euphorbia ebracteolata
A general protocol for the isolation of acetophenones, including this compound, from the dried roots of Euphorbia ebracteolata is as follows:
-
Extraction:
-
Powdered, dried roots of E. ebracteolata (e.g., 20 kg) are extracted with a solvent such as 95% ethanol.
-
The extraction is typically performed under reflux for several hours, and the process is repeated multiple times to ensure a comprehensive extraction of secondary metabolites.
-
The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction, which is often enriched with acetophenones, is subjected to various chromatographic techniques for further purification.
-
Medium-Pressure Liquid Chromatography (MPLC): The fraction is often first separated on a C18 column using a gradient elution system, such as methanol-water, to yield several sub-fractions.
-
Sephadex LH-20 Chromatography: Sub-fractions are further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
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Structural Elucidation
The chemical structure of this compound has been determined to be 2,4-dihydroxy-6-methoxy-3-methylacetophenone through a combination of spectroscopic techniques.
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
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¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for assembling the molecular skeleton.
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Key HMBC correlations for a compound similar to this compound have been reported, confirming the acetophenone core structure.[1] For instance, correlations from the methyl protons to adjacent carbons and from the methoxy (B1213986) protons to the carbon at the 6-position are indicative of the substitution pattern on the aromatic ring.[1]
Biological Activity and Therapeutic Potential
While specific bioactivity data for this compound is limited in the reviewed literature, studies on its derivatives and other compounds from E. ebracteolata highlight the therapeutic potential of this class of molecules, particularly in oncology.
Antitumor Activity
A racemic derivative of this compound, (±)-euphebranone A, has demonstrated significant antiproliferative activity against several human cancer cell lines.[1]
| Compound | Cell Line | IC₅₀ (µM) |
| (±)-euphebranone A | SMMC-7721 (Hepatocellular Carcinoma) | 0.625 ± 0.039 |
| (±)-euphebranone A | SW480 (Colon Adenocarcinoma) | Not specified, but showed excellent inhibitory effects |
| (±)-euphebranone A | HL-60 (Promyelocytic Leukemia) | Not specified, but showed excellent inhibitory effects |
Table 1: In vitro antiproliferative activity of (±)-euphebranone A, a derivative of this compound. Data extracted from a study on antitumor secondary metabolites from Euphorbia ebracteolata Hayata.[1]
Mechanism of Action
Mechanistic studies on (±)-euphebranone A suggest that it may exert its antitumor effects through the induction of cell-cycle arrest at the G2/M phase and the suppression of key signaling pathways involved in cell survival and proliferation, such as the EGFR/PTEN and PI3K/AKT pathways.[1]
Conclusion
This compound, a characteristic acetophenone from the roots of the traditional medicinal plant Euphorbia ebracteolata, represents a promising natural product scaffold for further investigation. While more research is needed to fully characterize its own biological activities, studies on its derivatives suggest a potential for the development of novel anticancer agents. The detailed protocols for its isolation and structural elucidation provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future work should focus on the total synthesis of this compound to enable more extensive biological evaluation and the exploration of its therapeutic potential.
References
Ebracteolata cpd B: A Technical Guide to its Discovery, Isolation, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebracteolata cpd B, identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, is a characteristic acetophenone (B1666503) isolated from the roots of the traditional medicinal plant Euphorbia ebracteolata. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this natural product. Detailed experimental protocols for its extraction, purification, and structural elucidation are presented. While initial interest in compounds from Euphorbia ebracteolata has been driven by their traditional use in treating conditions such as cancer and tuberculosis, this guide consolidates findings on the specific biological activities of this compound and its derivatives. Notably, studies on derivatives of this compound have explored their impact on critical cellular signaling pathways, including the EGFR/PTEN and PI3K/AKT pathways, which are pivotal in cancer progression. This document serves as a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing a foundation for further investigation into the therapeutic potential of acetophenones from Euphorbia.
Discovery and Structural Elucidation
This compound is a key acetophenone constituent of Euphorbia ebracteolata, a perennial herbaceous plant used in traditional Chinese medicine.[1] Its chemical structure has been elucidated as 2,4-dihydroxy-6-methoxy-3-methylacetophenone through extensive spectroscopic analysis.
Structural Characterization:
The structural confirmation of this compound is achieved through a combination of modern spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, revealing the substitution pattern on the aromatic ring and the presence of methyl, methoxy, and hydroxyl groups.
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¹³C NMR: Identifies the number of distinct carbon atoms and their chemical shifts, corresponding to the carbonyl, aromatic, methoxy, and methyl carbons.
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2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.
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Isolation and Purification Protocol
The isolation of this compound from the roots of Euphorbia ebracteolata involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported for the separation of acetophenones and other secondary metabolites from this plant.[1][2]
2.1. Plant Material and Extraction
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Plant Material: Dried roots of Euphorbia ebracteolata are collected and pulverized into a fine powder.
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Extraction: The powdered plant material (e.g., 20 kg) is extracted exhaustively with a suitable solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature.[1] The resulting extract is then concentrated under reduced pressure to yield a crude extract.
2.2. Fractionation and Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield fractions with different chemical profiles. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
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Column Chromatography:
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Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol, to separate compounds based on polarity.
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Medium Pressure Liquid Chromatography (MPLC): Fractions enriched with this compound are further purified using MPLC on a C18 reversed-phase column with a methanol-water gradient.[2]
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Sephadex LH-20 Chromatography: Size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent can be employed to remove pigments and other impurities.
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High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.
Biological Activity and Signaling Pathways
Research into the biological effects of compounds from Euphorbia ebracteolata has been extensive, with many studies focusing on diterpenoids and their cytotoxic properties. However, the direct cytotoxic activity of this compound itself appears to be limited.
3.1. Cytotoxicity Data
Studies on various acetophenone glycosides isolated from Euphorbia ebracteolata, which are derivatives of the core structure of this compound, have shown no significant cytotoxicity against a panel of five human cancer cell lines. This suggests that this compound may not be a potent direct antitumor agent but could serve as a chemical scaffold for the synthesis of more active derivatives.
Table 1: Cytotoxicity of Acetophenone Glycosides from Euphorbia ebracteolata
| Compound | Cell Lines Tested | Activity | Reference |
| Acetophenone Glycosides (derivatives of this compound) | Five human cancer cell lines | No cytotoxicity observed |
3.2. Investigation of Cell Signaling Pathways
While this compound may lack direct cytotoxicity, its structural analogs have been investigated for their effects on key signaling pathways implicated in cancer. One study on euphebranone A, a derivative of this compound, demonstrated that it may inhibit the viability of hepatocellular carcinoma cells by suppressing the EGFR/PTEN and PI3K/AKT signaling pathways.
Experimental Protocol: Western Blot Analysis of EGFR/PTEN/PI3K/AKT Pathway
The following is a generalized protocol for investigating the effects of a compound on this signaling cascade.
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Cell Culture and Treatment: Human cancer cell lines (e.g., SMMC-7721 hepatocellular carcinoma cells) are cultured in appropriate media. Cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).
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Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
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Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
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SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-EGFR, anti-PTEN, anti-PI3K, anti-phospho-AKT, anti-AKT, and an internal loading control like anti-β-actin).
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After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Visualizations
Diagram 1: Isolation Workflow for this compound
Caption: A generalized workflow for the isolation of this compound.
Diagram 2: EGFR/PTEN/PI3K/AKT Signaling Pathway
Caption: The EGFR/PTEN/PI3K/AKT signaling pathway and potential points of modulation.
Conclusion
This compound (2,4-dihydroxy-6-methoxy-3-methylacetophenone) is a readily isolatable natural product from Euphorbia ebracteolata. While it does not appear to possess significant direct cytotoxicity against cancer cells, its chemical scaffold is of interest for the development of more potent bioactive molecules. Derivatives of this compound have been shown to modulate key oncogenic signaling pathways, highlighting the potential of this class of compounds in drug discovery. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to further explore the chemistry and pharmacology of this compound and related acetophenones. Future research should focus on the synthesis and biological evaluation of novel derivatives to unlock their full therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Bioactivity Screening of Compounds from Euphorbia ebracteolata
Introduction
Euphorbia ebracteolata Hayata, a perennial herbaceous plant belonging to the Euphorbiaceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including skin ulcers, edema, and tuberculosis.[1][2] Modern phytochemical investigations have revealed that the roots of this plant are a rich source of structurally diverse and biologically active secondary metabolites.[2] These compounds, primarily diterpenoids, acetophenones, and flavonoids, have demonstrated significant potential in pharmacology, exhibiting a range of activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4]
This technical guide provides a comprehensive overview of the bioactivity screening of compounds isolated from E. ebracteolata. It summarizes key quantitative data, details the experimental protocols used for activity evaluation, and visualizes the underlying mechanisms and workflows to support further research and drug development initiatives.
Bioactivity Profiles of E. ebracteolata Compounds
Compounds isolated from E. ebracteolata have been extensively screened for various biological activities. The most notable of these are cytotoxic, anti-inflammatory, anti-HIV, and anti-tuberculosis activities.
Cytotoxic and Antitumor Activity
A significant number of diterpenoids and acetophenones from E. ebracteolata have been evaluated for their cytotoxic effects against various cancer cell lines.[5][6] Notably, the acetophenone (B1666503) (±)-euphebranone A has shown potent antiproliferative activity against hepatocellular carcinoma cells (SMMC-7721) with an IC₅₀ value lower than that of the positive control drug, cisplatin.[7][8] Several diterpenoids have also displayed significant to modest cytotoxicity.[5]
Table 1: Cytotoxic Activity of Compounds from E. ebracteolata
| Compound Class | Compound Name | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Diterpenoid | Jolkinolide B (4) | ANA-1 (murine macrophage) | 0.0446 | [5][9] |
| B 16 (murine melanoma) | 0.0448 | [5][9] | ||
| Jurkat (human T-cell leukemia) | 0.0647 | [5][9] | ||
| Diterpenoid | ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6) | ANA-1 | 0.00712 | [5][9] |
| Jurkat | 0.0179 | [5][9] | ||
| Diterpenoid | yuexiandajisu D (1) | ANA-1 | 0.288 | [5] |
| Acetophenone | (±)-euphebranone A | SMMC-7721 (hepatocellular carcinoma) | 0.625 | [7][8][10] |
| SW480 (colorectal adenocarcinoma) | Active (IC₅₀ not specified) | [7][10] |
| | | HL-60 (human promyelocytic leukemia) | Active (IC₅₀ not specified) |[7][10] |
Anti-inflammatory Activity
Diterpenes from E. ebracteolata are recognized for their anti-inflammatory properties.[3] The primary mechanism of action involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Several diterpenoids have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[11]
Table 2: Anti-inflammatory Activity of Compounds from E. ebracteolata
| Compound Class | Activity Metric | Biological Model | Key Findings | Reference |
|---|---|---|---|---|
| Diterpenoids | NO Production Inhibition | LPS-induced macrophages | Three diterpenoids showed significant inhibition of NO production. | [11] |
| Diterpenoid | NF-κB Activation | Not specified | Active compounds inhibit the NF-κB pathway. |[3] |
Antiviral (Anti-HIV) Activity
Ingenane (B1209409) diterpenoids isolated from the roots of E. ebracteolata have exhibited exceptionally potent activity against the Human Immunodeficiency Virus (HIV-1).[12][13] Structure-activity relationship studies have concluded that the presence of long aliphatic chain substituents on the ingenane core is crucial for this enhanced anti-HIV activity.[12][13][14]
Table 3: Anti-HIV Activity of Ingenane Diterpenoids from E. ebracteolata
| Compound Class | Compound Group | Activity Metric | Selectivity Index (SI) | Reference |
|---|
| Ingenane Diterpenoids | Compounds 1-15 | IC₅₀: 0.7 to 9.7 nM | 96.2 to 20,263 |[12][13] |
Anti-tuberculosis Activity
Reflecting its traditional use, compounds from E. ebracteolata have been validated for their activity against Mycobacterium tuberculosis. Two rosane-type diterpenoids displayed moderate inhibitory effects.[1] Further investigation into the mechanism revealed that one of these compounds targets the essential bacterial enzyme GlmU.[1]
Table 4: Anti-tuberculosis Activity of Compounds from E. ebracteolata
| Compound Class | Compound | Activity Metric | Value | Target Organism/Enzyme | Reference |
|---|---|---|---|---|---|
| Rosane Diterpenoid | Compound 3 | MIC | 18 µg/mL | Mycobacterium tuberculosis | [1] |
| IC₅₀ | 12.5 µg/mL | GlmU enzyme | [1] |
| Rosane Diterpenoid | Compound 8 | MIC | 25 µg/mL | Mycobacterium tuberculosis |[1] |
Experimental Protocols
Detailed and reproducible methodologies are critical for screening and validating bioactive compounds. This section outlines the key experimental protocols employed in the study of E. ebracteolata.
General Workflow: Bioassay-Guided Fractionation and Isolation
The most common strategy to identify novel bioactive compounds from a natural source is bioassay-guided fractionation. This process involves a stepwise separation of the crude plant extract into simpler fractions, with each fraction being tested for the desired biological activity. The most active fractions are subjected to further separation until pure, active compounds are isolated.
Cytotoxicity Assay (MTT-based)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.
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Cell Culture: Plate tumor cells (e.g., SMMC-7721, Jurkat) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
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Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
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Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
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Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates and incubate until they reach ~80% confluency.
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Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
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Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control group (no LPS) and a positive control group (LPS only) should be included.
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Incubation: Incubate the plates for 24 hours.
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Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
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Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.
-
Calculation: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
Anti-tuberculosis Assay (Alamar Blue)
The Alamar blue (resazurin) assay is a rapid and reliable method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis (M.tb).
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Inoculum Preparation: Prepare a suspension of M.tb (e.g., H37Rv strain) in a suitable broth medium (e.g., Middlebrook 7H9).
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Compound Dilution: Serially dilute the test compounds in 96-well microplates.
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Inoculation: Add the bacterial inoculum to each well. Include a drug-free control and a sterile control.
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Incubation: Incubate the plates for 5-7 days at 37°C.
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Alamar Blue Addition: Add Alamar blue solution to each well.
-
Second Incubation: Incubate for another 24 hours.
-
Result Interpretation: A color change from blue (resazurin, indicating no bacterial growth) to pink (resorufin, indicating metabolic activity and growth) is observed. The MIC is defined as the lowest compound concentration that prevents this color change.[1]
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by bioactive compounds is crucial for drug development.
Anti-inflammatory Mechanism via NF-κB Pathway
Compounds from E. ebracteolata exert their anti-inflammatory effects primarily by inhibiting the NF-κB pathway. In response to stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3] The active diterpenes interfere with this process.
Antitumor Mechanism via EGFR/PI3K/AKT Pathway
The compound (±)-euphebranone A has been shown to induce cell-cycle arrest and inhibit the viability of hepatocellular carcinoma cells by suppressing key signaling pathways involved in cell proliferation and survival, such as the EGFR/PTEN and PI3K/AKT pathways.[7][8][10]
References
- 1. Diterpenoids from the roots of Euphorbia ebracteolata and their anti-tuberculosis effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Ebractenoid F, a Major Active Compound of Euphorbia ebracteolata Hayata, through Inhibition of Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-inflammatory activity of Euphorbia aegyptiaca extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Biological Properties of Ebracteolata cpd B and Related Compounds from Euphorbia ebracteolata
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively identifies "Ebracteolata cpd B" as 2,4-dihydroxy-6-methoxy-3-methylacetophenone (ECB) , an acetophenone (B1666503) isolated from the herbaceous perennial Euphorbia ebracteolata Hayata (EEH).[1][2][3] However, a comprehensive review of current research reveals a notable absence of studies directly investigating the anti-inflammatory properties of this specific compound. The primary focus of existing research on ECB has been its anti-tumor and anti-angiogenic activities.[1]
This guide will provide a detailed overview of the known biological activities of this compound (ECB). In light of the user's interest in anti-inflammatory properties, this document will also present a thorough analysis of Ebractenoid F , another major bioactive compound isolated from Euphorbia ebracteolata, for which significant anti-inflammatory data are available.[4] This comparative approach aims to provide a comprehensive understanding of the therapeutic potential of compounds derived from this plant species.
Part 1: this compound (ECB) - Anti-Angiogenic and Anti-Tumor Properties
This compound (ECB) has been investigated for its potential to inhibit the formation of new blood vessels (angiogenesis), a critical process in tumor growth and metastasis.
Data Presentation: Anti-Angiogenic Effects of ECB
The primary study on ECB utilized a zebrafish/melanoma xenograft model to evaluate its effects on melanoma-induced blood vessel hyperplasia.
| Parameter Assessed | Treatment | Concentration | Result | Statistical Significance | Reference |
| mRNA Expression in Zebrafish Xenografts | |||||
| vegfr2 | ECB | 20 µg/mL | Downregulated | Not specified | |
| vegfr3 | ECB | 20 µg/mL | Downregulated | p < 0.05 | |
| Gene Expression in Zebrafish Xenografts | |||||
| p53 | ECB | 20 µg/mL | Upregulated | Not specified | |
| casp3a | ECB | 20 µg/mL | Upregulated | Not specified | |
| Phenotypic Effects in Zebrafish Xenografts | |||||
| Number of Subintestinal Veins | ECB | 20 µg/mL | Inhibited | p < 0.05 | |
| Length of Subintestinal Veins | ECB | 20 µg/mL | Inhibited | p < 0.05 | |
| Distribution of Melanoma | ECB | 20 µg/mL | Inhibited | p < 0.05 |
Experimental Protocols: Zebrafish/Melanoma Xenograft Model
-
Animal Model: Transgenic Tg(flk1:GFP) zebrafish embryos were used, where vascular endothelial cells express green fluorescent protein (GFP), allowing for visualization of blood vessels.
-
Cell Line: Human melanoma cells (A2058) were used for transplantation.
-
Xenotransplantation: Human melanoma cells were microinjected into the perivitelline space of zebrafish embryos at 48 hours post-fertilization (hpf).
-
Treatment: Following injection, the zebrafish embryos were treated with 20 µg/mL of ECB.
-
Observation: The development of ectopic subintestinal veins (SIVs) induced by the melanoma cells was observed and imaged with a fluorescence microscope at 24 and 48 hours post-injection (hpi).
-
Quantitative Analysis: The number and length of ectopic blood vessels were quantified.
-
Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) was performed on RNA extracted from the embryos to measure the mRNA expression levels of vegfr2, vegfr3, p53, and casp3a.
Mandatory Visualization: Proposed Signaling Pathway for Anti-Angiogenic Effects of ECB
References
- 1. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 3. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ebracteolata cpd B: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ebracteolata cpd B (ECB), a natural acetophenone (B1666503) compound identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, has emerged as a promising therapeutic agent with significant anti-tumor and anti-inflammatory properties. Isolated from the medicinal plant Euphorbia ebracteolata Hayata, ECB has demonstrated potent activity in preclinical studies against various cancer cell lines, including melanoma and hepatocellular carcinoma. Its mechanism of action involves the modulation of key signaling pathways implicated in cancer progression and inflammation, such as the EGFR/PTEN/PI3K/AKT, NF-κB, and MAPK pathways. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, including its biological activities, underlying mechanisms, and detailed experimental methodologies, to support further research and development of this compound as a potential therapeutic.
Introduction
Euphorbia ebracteolata Hayata has a long history of use in traditional medicine for treating various ailments, including cancer and inflammatory conditions.[1][2][3] Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds from this plant, with this compound (ECB) being a subject of growing interest.[1] As an acetophenone derivative, ECB possesses a distinct chemical structure that contributes to its diverse pharmacological effects. This guide synthesizes the available preclinical data on ECB, focusing on its potential as a therapeutic agent for oncology and inflammatory diseases.
Quantitative Data on Biological Activity
The therapeutic potential of this compound and related compounds from Euphorbia ebracteolata has been quantified in various in vitro assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their cytotoxic and anti-inflammatory efficacy.
Table 1: Cytotoxic Activity of (±)-euphebranone A (a racemic compound related to ECB) against Cancer Cell Lines [4][5]
| Cell Line | Cancer Type | IC50 (µM) | Positive Control(s) | IC50 of Control(s) (µM) |
| SMMC-7721 | Hepatocellular Carcinoma | 0.625 ± 0.039 | DDP (Cisplatin) | 20.83 ± 0.99 |
| Taxol | 0.306 ± 0.042 | |||
| HL-60 | Promyelocytic Leukemia | 13.18 ± 0.39 | DDP (Cisplatin) | 2.968 ± 0.140 |
| Taxol | <0.008 | |||
| SW480 | Colorectal Adenocarcinoma | 17.48 ± 0.35 | DDP (Cisplatin) | 35.63 ± 1.16 |
| Taxol | <0.008 |
Table 2: Anti-Inflammatory Activity of Compounds from Euphorbia ebracteolata [6]
| Compound/Fraction | Assay | Target Cell/System | IC50 (µg/mL) |
| Hexane Fraction | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 2.39 |
| H10 Subfraction | NF-κB Activity | LPS-stimulated RAW 264.7 macrophages | 4.01 |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.
EGFR/PTEN/PI3K/AKT Pathway
The EGFR/PTEN/PI3K/AKT signaling cascade is a critical pathway in regulating cell growth and survival, and its dysregulation is a hallmark of many cancers. Preclinical studies suggest that compounds from E. ebracteolata can suppress this pathway.[4][5] Specifically, they have been shown to downregulate the expression of EGFR and key downstream effectors such as PI3K and phosphorylated AKT (p-AKT).[4] This inhibition leads to the induction of cell cycle arrest, as demonstrated by the accumulation of cells in the G2/M phase, and ultimately, apoptosis of cancer cells.[4][5]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is also implicated in cancer development and progression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. Compounds from E. ebracteolata have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of p65.[6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Studies have indicated that compounds from E. ebracteolata can modulate the MAPK pathway by affecting the phosphorylation status of ERK, JNK, and p38, thereby influencing downstream cellular responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 72 hours.[7]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plates for 1.5 to 4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7][8]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Zebrafish Xenograft Model for In Vivo Anti-Cancer Drug Screening
The zebrafish xenograft model offers a rapid and cost-effective in vivo platform for evaluating the efficacy of anti-cancer compounds.[4][6][7]
-
Cell Preparation: Label human cancer cells with a fluorescent dye (e.g., CM-DiI) according to the manufacturer's protocol. Resuspend the labeled cells in an appropriate buffer.
-
Microinjection: At 2 days post-fertilization (dpf), anesthetize zebrafish embryos and microinject approximately 100-200 fluorescently labeled cancer cells into the yolk sac.[9]
-
Compound Administration: Following injection, transfer the embryos to a 96-well plate and expose them to various concentrations of this compound dissolved in the embryo medium.[4]
-
Imaging and Analysis: At specified time points (e.g., 24, 48, and 72 hours post-injection), capture fluorescent images of the embryos. Quantify the tumor area and/or the number of metastatic foci to assess the anti-tumor and anti-metastatic effects of the compound.[4][7]
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is essential for elucidating the molecular mechanisms of drug action by examining changes in protein expression and phosphorylation.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent, exhibiting both anti-tumor and anti-inflammatory activities in preclinical models. Its ability to modulate critical signaling pathways such as the EGFR/PTEN/PI3K/AKT, NF-κB, and MAPK pathways provides a strong rationale for its further development.
Future research should focus on:
-
Comprehensive Pharmacokinetic and Toxicological Studies: In-depth evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of ECB is essential for its translation to clinical settings.
-
In Vivo Efficacy in Advanced Animal Models: Testing the efficacy of ECB in more advanced preclinical cancer models, such as patient-derived xenografts (PDXs), will provide a more accurate prediction of its clinical potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of ECB analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapy Studies: Investigating the synergistic effects of ECB with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
The promising preclinical data on this compound warrants continued investigation to fully elucidate its therapeutic potential and pave the way for its clinical development as a novel anti-cancer and anti-inflammatory drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Zebrafish Xenografts for Drug Discovery and Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro anticancer activity of Ebracteolata cpd B
An In-Depth Technical Guide on the In Vitro Anticancer Activity of Compounds from Euphorbia ebracteolata
Executive Summary: This document provides a detailed overview of the in vitro anticancer activities of compounds derived from Euphorbia ebracteolata, a plant used in traditional Chinese medicine for cancer treatment. While the inquiry specified "Ebracteolata cpd B," publicly available research with comprehensive quantitative in vitro data is most prominent for a recently discovered racemic compound, (±)-euphebranone A . This guide will focus on the well-documented anticancer effects of (±)-euphebranone A against hepatocellular carcinoma as a primary example of the therapeutic potential of phytochemicals from this plant. Additionally, it will cover the anti-angiogenic properties of Euphorbiaceae compound B (ECB) , a distinct acetophenone (B1666503) also isolated from the plant, in an in vivo model.
Compound Identification and Overview
Euphorbia ebracteolata Hayata is a rich source of bioactive secondary metabolites, including diterpenoids and acetophenones. A 2025 study led to the isolation of several new compounds, including five designated as euphebranones A–E[1][2].
-
(±)-euphebranone A: A novel phenylpropanoid compound that has demonstrated significant antiproliferative activity against several cancer cell lines[1].
-
Euphorbiaceae compound B (ECB): An acetophenone identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, which has shown anti-angiogenic effects in melanoma models[3].
Due to the availability of detailed mechanistic data, this guide will primarily focus on (±)-euphebranone A.
Quantitative Data on Anticancer Activity
The cytotoxic effects of (±)-euphebranone A were evaluated against a panel of human cancer cell lines. The compound exhibited potent and selective activity, particularly against hepatocellular carcinoma (SMMC-7721), colon cancer (SW480), and leukemia (HL-60) cells[1].
Table 1: Inhibitory Concentration (IC50) of (±)-euphebranone A
| Cell Line | Cancer Type | IC50 (μM) |
| SMMC-7721 | Hepatocellular Carcinoma | 0.625 ± 0.039 |
| SW480 | Colon Adenocarcinoma | Effective (IC50 not specified) |
| HL-60 | Promyelocytic Leukemia | Effective (IC50 not specified) |
Table 2: Effect of (±)-euphebranone A on Cell Cycle Distribution in SMMC-7721 Cells
| Treatment Conc. (μM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | Data not specified | Data not specified | Data not specified |
| 0.1 | Data not specified | Data not specified | Increased |
| 0.3 | Data not specified | Data not specified | Increased (Conc. dependent) |
| 0.6 | Data not specified | Data not specified | Increased (Conc. dependent) |
Table 3: Apoptosis Induction by (±)-euphebranone A in SMMC-7721 Cells
| Treatment Conc. (μM) | Treatment Duration | % Apoptotic Cells | Statistical Significance |
| 0 (Control) | 24 h | Baseline | - |
| 0.1 | 24 h | Increased | p < 0.001 |
| 0.3 | 24 h | Increased | p < 0.001 |
| 0.6 | 24 h | Increased | **p < 0.001 |
Experimental Protocols
The following protocols are summarized from the mechanistic studies on (±)-euphebranone A.
Cell Culture and Viability Assay
-
Cell Lines: Human cancer cell lines (SMMC-7721, HL-60, SW480, Hela, A549, MCF-7, HepG2) and normal human liver cells (L-02) were used.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Viability Assay (MTT):
-
Cells were seeded in 96-well plates.
-
After attachment, cells were treated with various concentrations of (±)-euphebranone A for a specified duration.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.
-
The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance was measured using a microplate reader to determine cell viability and calculate the IC50 value.
-
Cell Cycle Analysis
-
SMMC-7721 cells were seeded and treated with (±)-euphebranone A (0, 0.1, 0.3, 0.6 μM) for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells were washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content was analyzed using a FACSCanto flow cytometer.
-
Cell cycle distribution was quantified using ModFit LT software.
Apoptosis Assay
-
SMMC-7721 cells were treated with (±)-euphebranone A (0, 0.1, 0.3, 0.6 μM) for 24 hours.
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in binding buffer and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.
-
Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
SMMC-7721 cells were treated with (±)-euphebranone A.
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-AKT, mTOR, EGFR, PTEN).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
(±)-euphebranone A: G2/M Arrest and Apoptosis via EGFR/PI3K/AKT Pathway
Mechanistic studies revealed that (±)-euphebranone A exerts its anticancer effects on hepatocellular carcinoma cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. This is potentially mediated through the suppression of the EGFR/PTEN and PI3K/AKT signaling pathways. Downregulation of PI3K, p-AKT, and mTOR expression was observed following treatment.
Caption: Proposed mechanism of (±)-euphebranone A in HCC cells.
Euphorbiaceae Compound B (ECB): Anti-Angiogenesis via VEGFR Inhibition
In a zebrafish model of human melanoma, ECB demonstrated anti-angiogenic properties. It inhibited the abnormal formation of blood vessels induced by the tumor. The proposed mechanism involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and the upregulation of pro-apoptotic genes like p53 and caspase-3a.
Caption: Proposed anti-angiogenic mechanism of ECB in a zebrafish model.
Conclusion and Future Directions
The phytochemicals isolated from Euphorbia ebracteolata, particularly (±)-euphebranone A, exhibit significant in vitro anticancer activity. The detailed mechanistic data, including the induction of G2/M cell cycle arrest and apoptosis through the EGFR/PI3K/AKT pathway, highlight its potential as a lead compound for novel anticancer drug development. Further studies are warranted to fully elucidate the activity of other related compounds like euphebranone B and to translate these in vitro findings into in vivo efficacy models.
References
- 1. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Ebracteolata cpd B in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebracteolata cpd B (ECB), a natural phenol (B47542) compound identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, has been isolated from Euphorbia ebracteolata. This plant has a history of use in traditional medicine for conditions including cancer. This technical guide provides a comprehensive overview of the preclinical evaluation of ECB and structurally related compounds in various cancer models. Due to the limited availability of public data on this compound, this document also includes data from the closely related compound 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), which shares a similar chemical scaffold and provides valuable insights into the potential anti-cancer activities of this class of molecules.
Quantitative Data Presentation
The following tables summarize the quantitative data on the anti-cancer effects of compounds related to this compound.
Table 1: In Vitro Cytotoxicity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
This table presents the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of DMC against a panel of human cancer cell lines. SMMC-7721, a human hepatocellular carcinoma cell line, was found to be the most sensitive to DMC treatment[1].
| Cell Line | Cancer Type | IC50 (µM) | EC50 (µM) | Therapeutic Index |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | 9.00 ± 0.36 | 3.59 |
| 8898 | - | - | - | - |
| HeLa | Cervical Cancer | - | - | - |
| SPC-A-1 | Lung Adenocarcinoma | - | - | - |
| 95-D | Lung Cancer (high metastasis) | - | - | - |
| GBC-SD | Gallbladder Carcinoma | - | - | - |
| Note: Specific IC50 and EC50 values for 8898, HeLa, SPC-A-1, 95-D, and GBC-SD cell lines were not detailed in the referenced study but SMMC-7721 was the most sensitive[1]. |
Table 2: In Vivo Antitumor Activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in a Human Carcinoma Xenograft Model
This table summarizes the in vivo antitumor effects of DMC in a solid human tumor xenograft model using the SMMC-7721 cell line[2][3][4].
| Animal Model | Human Cancer Cell Line | Treatment | Dosage | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Mouse | SMMC-7721 | Control | - | 1.42 ± 0.11 | - |
| Mouse | SMMC-7721 | DMC | 150 mg/kg | 0.59 ± 0.12 | 58.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., SMMC-7721) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or related compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using dose-response curve fitting software.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol is used to differentiate between live, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Human Carcinoma Xenograft Mouse Model
This protocol describes the in vivo evaluation of antitumor activity in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SMMC-7721) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., DMC at 150 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition.
Zebrafish Melanoma Xenograft Model
This protocol details an in vivo model for studying anti-angiogenic effects.
-
Cell Preparation: Label human melanoma cells with a fluorescent marker (e.g., CM-DiI).
-
Microinjection: Inject the fluorescently labeled melanoma cells into the yolk sac of 2-day-old zebrafish embryos.
-
Compound Treatment: Expose the embryos to the test compound (e.g., this compound) in the embryo medium.
-
Angiogenesis Assessment: At specific time points, image the embryos using fluorescence microscopy to observe the formation of blood vessels, particularly the subintestinal veins.
-
Gene Expression Analysis: Isolate RNA from the embryos and perform quantitative real-time PCR (qRT-PCR) to measure the expression of angiogenesis-related genes (e.g., vegfr2, vegfr3) and apoptosis-related genes (e.g., p53, casp3a).
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound and Related Compounds
The molecular mechanism of action for this compound is still under investigation. However, studies on structurally similar compounds and initial findings from the zebrafish model suggest potential involvement of key signaling pathways in cancer. The chalcone (B49325) DMC has been shown to induce apoptosis and G1 cell cycle arrest through the PI3K/AKT pathway.
Caption: Proposed mechanism of action for DMC, a related compound to ECB.
Experimental Workflow for In Vivo Zebrafish Xenograft Model
The following diagram illustrates the key steps in the zebrafish xenograft model used to evaluate the anti-angiogenic properties of this compound.
References
- 1. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Modulatory Effects of a Novel Phenylpropanoid from Euphorbia ebracteolata on the EGFR/PTEN/PI3K/AKT Signaling Axis: A Technical Overview
For Immediate Release
Hefei, Anhui, China – A recent study has elucidated the anticancer mechanism of a novel phenylpropanoid, (±)-euphebranone A, isolated from the traditional Chinese medicine plant Euphorbia ebracteolata Hayata. The research demonstrates that this compound inhibits the viability of hepatocellular carcinoma cells by suppressing the critical EGFR/PTEN and PI3K/AKT signaling pathways.[1][2] This technical guide provides an in-depth analysis of these findings for researchers, scientists, and drug development professionals.
Euphorbia ebracteolata, known as “langdu” in traditional Chinese medicine, has a long history of use in treating conditions such as cancer, ascites, and edema.[1][2] Modern phytochemical investigations have identified various bioactive compounds within this plant, including diterpenoids and acetophenones, which exhibit a range of pharmacological activities.[1] The focus of this guide is a newly identified phenylpropanoid, (±)-euphebranone A, and its targeted effects on key oncogenic signaling cascades.
Core Findings: (±)-euphebranone A's Impact on Cancer Cell Signaling
Mechanistic studies have revealed that (±)-euphebranone A induces G2/M phase cell-cycle arrest and apoptosis in SMMC-7721 hepatocellular carcinoma cells. The primary mechanism of action is attributed to its ability to modulate the EGFR/PTEN and PI3K/AKT signaling pathways.
Quantitative Analysis of Bioactivity
The inhibitory effects of (±)-euphebranone A on cancer cell proliferation have been quantified, providing key data for its potential as a therapeutic agent.
| Compound | Cell Line | IC50 (μM) | Positive Control | IC50 (μM) |
| (±)-euphebranone A | SMMC-7721 | 0.625 ± 0.039 | DDP | 20.83 ± 0.99 |
| (±)-euphebranone A | HL-60 | 13.18 ± 0.39 | DDP | 2.968 ± 0.140 |
| (±)-euphebranone A | SW480 | 17.48 ± 0.35 | DDP | 35.63 ± 1.16 |
Visualizing the Mechanism of Action
To elucidate the complex interactions involved, the following diagrams illustrate the targeted signaling pathways and the proposed experimental workflow for investigating the effects of (±)-euphebranone A.
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Ebracteolata cpd B from Euphorbia ebracteolata
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the extraction and purification of Ebracteolata cpd B, a bioactive acetophenone, from the dried roots of Euphorbia ebracteolata Hayata. This document outlines the necessary materials, step-by-step procedures for extraction, fractionation, and purification, as well as methods for analysis. Additionally, it includes a summary of the reported biological activities of this compound and visual diagrams of the experimental workflow and a relevant signaling pathway to guide researchers in their drug discovery and development efforts.
Introduction
Euphorbia ebracteolata Hayata, a perennial herbaceous plant used in traditional Chinese medicine, is a rich source of various bioactive secondary metabolites, including terpenoids, flavonoids, and acetophenones.[1] Among these, this compound (ECB), also identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, has garnered significant interest for its potential therapeutic properties, including antitumor activities.[2][3] These notes offer a comprehensive guide for the efficient laboratory-scale isolation of this promising compound.
Data Presentation
The yield of this compound can vary depending on the extraction and purification methodology. The following table summarizes quantitative data from a study that isolated 21 secondary metabolites from 20 kg of dried E. ebracteolata roots.[2]
| Compound | Starting Material (Dried Roots) | Fraction | Purification Method | Final Yield |
| This compound (9) | 20 kg | Fraction M (14.5 g) | MPLC-C18 followed by recrystallization | 187.5 mg |
Experimental Protocols
This protocol is a synthesized methodology based on established procedures for the isolation of acetophenones from Euphorbia ebracteolata.[4]
Materials and Reagents
-
Dried and powdered roots of Euphorbia ebracteolata
-
95% Ethanol (B145695) (EtOH)
-
Petroleum ether
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
C18 reversed-phase silica gel for MPLC and HPLC
-
Standard laboratory glassware
-
Rotary evaporator
-
Ultrasonic water bath
-
Medium Pressure Liquid Chromatography (MPLC) system
-
High-Performance Liquid Chromatography (HPLC) system
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Extraction and Preliminary Fractionation
-
Extraction:
-
Air-dried and powdered roots of E. ebracteolata (e.g., 20 kg) are extracted with 95% ethanol under reflux. This process is repeated three times to ensure exhaustive extraction.
-
The combined ethanol extracts are then concentrated under vacuum using a rotary evaporator to yield a crude residue.
-
-
Solvent Partitioning:
-
The crude residue is suspended in water and partitioned successively with petroleum ether to remove nonpolar constituents. The aqueous layer, containing the more polar compounds including this compound, is retained for further processing.
-
Protocol 2: Column Chromatography and Purification
-
Initial Column Chromatography:
-
The aqueous fraction is subjected to column chromatography over a silica gel column.
-
A gradient elution is performed using a solvent system such as petroleum ether/ethyl acetate (B1210297) (from 100:0 to 0:100) to yield several major fractions.
-
-
Medium Pressure Liquid Chromatography (MPLC):
-
The fraction containing this compound (as determined by preliminary analysis like TLC) is further fractionated using MPLC on a C18 column.
-
A gradient of methanol in water (e.g., 15%–100%, v/v) is used as the mobile phase.
-
-
Final Purification:
-
The sub-fraction containing this compound is concentrated.
-
Final purification can be achieved through recrystallization from a methanol-water mixture to yield pure this compound (compound 9).
-
Alternatively, for smaller scales or higher purity, preparative or semi-preparative reversed-phase HPLC can be employed. A mobile phase consisting of acetonitrile and water with 0.1% formic acid is suitable for elution.
-
Protocol 3: Analytical Characterization
-
Sample Preparation for Analysis:
-
A small amount of the dried plant material (e.g., 1 g) is accurately weighed and ground into a fine powder.
-
The powder is extracted with a solvent like ethanol (e.g., 25 mL) in an ultrasonic water bath for 30 minutes.
-
The extract is filtered through a 0.22 µm syringe filter before analysis.
-
-
UPLC-MS/MS Analysis:
-
An Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method can be used for the identification and quantification of this compound.
-
Chromatographic Conditions: A C18 column (e.g., Agilent Poroshell 120 EC-C18) with a mobile phase of acetonitrile and 0.1% formic acid in water (e.g., 70:30, v/v) can be used.
-
Mass Spectrometry Conditions: The compound can be quantified in negative ionization mode using multiple reaction monitoring (MRM).
-
Mandatory Visualization
Diagrams
Caption: Workflow for the extraction and purification of this compound.
Caption: Proposed signaling pathway inhibited by this compound.
References
- 1. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abietane Diterpernoids from the Roots of Euphorbia ebracteolata - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Ebracteolata Compound B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia ebracteolata Hayata is a perennial herbaceous plant utilized in traditional Chinese medicine for the treatment of various ailments, including cancer.[1] Phytochemical investigations of this plant have led to the isolation of numerous secondary metabolites, including diterpenoids and acetophenones, which have demonstrated a range of biological activities.[1][2][3][4] This application note provides a detailed protocol for the purification of a representative compound, herein referred to as Ebracteolata cpd B, using a two-step chromatographic method involving Medium Pressure Liquid Chromatography (MPLC) with a C18 stationary phase followed by size-exclusion chromatography using Sephadex LH-20. This methodology is based on successful reported isolations of compounds from E. ebracteolata.[1]
Data Presentation
The purification process of this compound is a multi-step procedure involving initial extraction, fractionation, and subsequent chromatographic separations. The following table summarizes the quantitative data from a representative purification process, starting from a crude extract fraction.
Table 1: Summary of Purification Data for this compound
| Purification Step | Starting Material (g) | Fraction/Compound | Eluent/Gradient | Yield (mg) | Purity (%) | Recovery (%) |
| MPLC-C18 | 32.5 (Crude Fraction F) | Sub-fraction F-1 | Methanol-Water (15% to 100%) | - | - | - |
| Sephadex LH-20 | Not specified | This compound (Compound 16) | Methanol (B129727) | 54.3 | >95% (by HPLC) | - |
Note: This data is based on the purification of "compound 16" from a study on E. ebracteolata and serves as a representative example for this compound.[1] The recovery is not explicitly stated in the source material.
Experimental Protocols
Plant Material and Extraction
The dried roots of Euphorbia ebracteolata (20 kg) are subjected to an extraction procedure to yield a crude extract.[1] This crude extract is then typically partitioned with solvents of increasing polarity to obtain various fractions. For this protocol, we begin with a pre-fractionated sample designated as "Fraction F".
MPLC-C18 Chromatography
This initial chromatographic step aims to separate the complex crude fraction into simpler sub-fractions based on the polarity of the constituent compounds.
-
Column: Reverse-phase C18 silica (B1680970) gel column.
-
Stationary Phase: C18-bonded silica gel.
-
Mobile Phase: A gradient of methanol (CH₃OH) in water (H₂O).
-
Gradient Program: The separation is achieved by gradually increasing the concentration of methanol from 15% to 100% (v/v).
-
Procedure:
-
Equilibrate the MPLC-C18 column with the initial mobile phase composition (15% CH₃OH in H₂O).
-
Dissolve the crude "Fraction F" (32.5 g) in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the column.[1]
-
Begin the gradient elution, progressively increasing the methanol concentration to 100%.
-
Collect the eluting fractions (e.g., 18 sub-fractions, F-1 to F-18) using a fraction collector.[1]
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound, this compound. For this protocol, we will proceed with sub-fraction F-1.
-
Sephadex LH-20 Chromatography
This final purification step utilizes size-exclusion and partition chromatography to isolate this compound from the enriched sub-fraction obtained from the MPLC step. Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that is effective in separating small organic molecules.[5][6][7][8][9]
-
Column: Glass column packed with Sephadex LH-20.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase (Eluent): 100% Methanol (CH₃OH).[1]
-
Procedure:
-
Swell the Sephadex LH-20 gel in methanol for a sufficient period (typically several hours) before packing the column.
-
Pack the column with the swollen gel to obtain a uniform and stable bed.
-
Equilibrate the packed column by washing it with several column volumes of methanol.
-
Concentrate the MPLC sub-fraction F-1 containing this compound and dissolve it in a minimal volume of methanol.
-
Carefully load the sample onto the top of the Sephadex LH-20 column.
-
Elute the column with 100% methanol at a constant flow rate.
-
Collect fractions and monitor the elution profile using TLC or HPLC.
-
Combine the fractions containing the pure this compound.
-
The pure compound may precipitate or crystallize from the concentrated pure fractions, yielding the final product (e.g., 54.3 mg of compound 16).[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the purification of this compound.
Caption: Purification workflow for this compound.
Postulated Signaling Pathway of Action
Compounds isolated from Euphorbia ebracteolata, such as (±)-euphebranone A, have been shown to exhibit anticancer activity by modulating key signaling pathways in cancer cells.[1][10] The diagram below depicts a potential mechanism of action for this compound, based on findings for related compounds from the same plant, involving the EGFR/PTEN and PI3K/AKT signaling pathways, which are crucial in regulating cell growth, proliferation, and survival.[1][10]
Caption: EGFR/PTEN/PI3K/AKT signaling pathway modulation.
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 4. Characterization of phloroglucinol derivatives and diterpenes in Euphorbia ebracteolata Hayata by utilizing ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 7. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [ouci.dntb.gov.ua]
- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Isolating Ebracteolata Compound B using RP-HPLC-C18
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphorbia ebracteolata Hayata is a perennial herbaceous plant used in traditional medicine, and its roots are a rich source of various bioactive secondary metabolites, including diterpenoids and acetophenones. "Ebracteolata compound B" (ECB) is a characteristic acetophenone (B1666503) found in this plant with the molecular formula C10H12O4.[1] Some derivatives of ECB have demonstrated potential anticancer activity by modulating key cellular signaling pathways.[2][3] This document provides a detailed protocol for the isolation and purification of Ebracteolata compound B from the roots of E. ebracteolata using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
Experimental Protocols
1. Plant Material Extraction and Fractionation
This protocol describes the initial extraction and fractionation steps to enrich the concentration of acetophenones, including Ebracteolata compound B, prior to the final preparative HPLC purification.
-
Plant Material: Dried rhizomes of Euphorbia ebracteolata.
-
Extraction:
-
Grind the air-dried rhizomes of E. ebracteolata into a fine powder.
-
Extract the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at 80°C.[1]
-
Evaporate the ethanol under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in an appropriate solvent system (e.g., methanol-water).
-
Perform liquid-liquid partitioning sequentially with petroleum ether and ethyl acetate (B1210297).[1] The acetophenones are typically enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Initial Column Chromatography (Silica Gel):
-
Subject the dried ethyl acetate fraction to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of petroleum ether-ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors (Rf values) to a standard of Ebracteolata compound B, if available.
-
-
Medium Pressure Liquid Chromatography (MPLC) - C18:
-
For further enrichment, subject the pooled fractions from the silica gel column to MPLC on a C18 column.
-
Elute with a gradient of methanol (B129727) in water (e.g., 15% to 100% methanol).
-
Collect and pool the fractions containing the target compound based on analytical HPLC analysis.
-
2. RP-HPLC-C18 Purification of Ebracteolata Compound B
This protocol details the final purification step using preparative RP-HPLC. The parameters are based on methods developed for isolating acetophenone derivatives from E. ebracteolata.
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, a fraction collector, and a C18 reversed-phase column.
-
Sample Preparation: Dissolve the enriched fraction from the MPLC step in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
| Parameter | Value |
| Column | Preparative RP-C18 (e.g., Zorbax SB-C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 15% to 30% B over 30 minutes |
| Flow Rate | 8.0 mL/min |
| Detection | 226 nm |
| Injection Volume | Dependent on column size and sample concentration |
-
Fraction Collection: Collect fractions corresponding to the elution peak of Ebracteolata compound B.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase system. Pool the pure fractions and evaporate the solvent to obtain the purified Ebracteolata compound B.
Data Presentation
Table 1: Representative RP-HPLC-C18 Parameters for Isolation of Acetophenones from E. ebracteolata
| Compound Type | Column | Mobile Phase | Gradient | Flow Rate (mL/min) | Retention Time (min) | Reference | | --- | --- | --- | --- | --- | --- | | Acetophenone Derivative | RP-C18 | A: H₂O + 0.1% HCOOHB: CH₃CN + 0.1% HCOOH | 15% to 30% B over 30 min | 8.0 | 21.0 | | | Acetophenone Derivative | RP-C18 | A: H₂O + 0.1% HCOOHB: CH₃CN + 0.1% HCOOH | 30% to 45% B over 30 min | 8.0 | 22.7 | |
Table 2: Expected Yield of Purified Compounds from E. ebracteolata using Chromatographic Methods
| Compound | Yield (mg) from 10kg starting material |
| Acetophenone Trimer | 4.4 |
| Diterpenoid 1 | 20.0 |
| Diterpenoid 2 | 56.7 |
| Acetophenone Derivative | 2.8 |
Note: The yields are representative of compounds isolated from E. ebracteolata using multi-step chromatographic methods and provide an estimation of the expected recovery for similar compounds like Ebracteolata compound B.
Visualizations
Experimental Workflow for Isolation of Ebracteolata Compound B
Caption: Figure 1. A stepwise workflow for the extraction and purification of this compound.
Proposed Signaling Pathway Modulated by Ebracteolata Compound B Derivatives
Derivatives of Ebracteolata compound B have been shown to exert anticancer effects by inhibiting the EGFR/PTEN/PI3K/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.
References
Application Note: UPLC-Q-TOF/MS Analysis of Ebracteolata Compound B and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebracteolata compound B, chemically identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, is a significant bioactive molecule isolated from Euphorbia ebracteolata Hayata. This plant has a history of use in traditional medicine for treating various ailments, including cancer and inflammatory diseases.[1] Modern analytical techniques, particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS), have become indispensable for the separation, identification, and quantification of Ebracteolata compound B and its derivatives in complex plant extracts. This application note provides a detailed protocol for the UPLC-Q-TOF/MS analysis of these compounds, summarizes key quantitative data, and illustrates relevant biological pathways.
Quantitative Data Summary
The following tables present the mass spectrometric data for Ebracteolata compound B and a representative derivative, aiding in their identification and characterization.
Table 1: UPLC-Q-TOF/MS Data for Ebracteolata Compound B (2,4-dihydroxy-6-methoxy-3-methylacetophenone)
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.2 g/mol | [2] |
| [M+H]⁺ (m/z) | 197.0814 | Calculated |
| [M-H]⁻ (m/z) | 195.0657 | Calculated |
| Key MS/MS Fragments ([M+H]⁺) | 182.0598 ([M+H-CH₃]⁺), 167.0363 ([M+H-2CH₃]⁺), 154.0603 ([M+H-C₂H₃O]⁺), 123.0441 ([M+H-C₃H₄O₂]⁺) | General Acetophenone (B1666503) Fragmentation |
Table 2: UPLC-Q-TOF/MS Data for a Representative Derivative (2,4-dihydroxy-6-methoxy-3-methylacetophenone-4-O-β-D-glucopyranoside)
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₉ | [1][3] |
| Molecular Weight | 358.34 g/mol | |
| [M-H]⁻ (m/z) | 357.1239 | |
| Key MS/MS Fragments ([M-H]⁻) | 195.0657 ([M-H-C₆H₁₀O₅]⁻) |
Experimental Protocols
This section details the methodology for the analysis of Ebracteolata compound B and its derivatives using UPLC-Q-TOF/MS.
Sample Preparation
-
Extraction:
-
Air-dry the roots of Euphorbia ebracteolata.
-
Grind the dried roots into a fine powder.
-
Extract the powder with 95% ethanol (B145695) at 80°C.
-
Evaporate the ethanol under reduced pressure to obtain a crude extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol) for UPLC analysis.
-
-
Purification (Optional):
-
For isolation of specific compounds, the crude extract can be subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
-
Sample for Analysis:
-
Dilute the final extract or purified sample solution with the initial mobile phase to an appropriate concentration.
-
Filter the solution through a 0.22 µm syringe filter prior to injection into the UPLC system.
-
UPLC-Q-TOF/MS Analysis
-
Instrumentation: A UPLC system coupled to a Quadrupole Time-of-Flight mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes to separate compounds of varying polarities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and/or negative mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy: For MS/MS, a low collision energy (e.g., 5-10 eV) for the precursor ion scan and a ramped collision energy (e.g., 15-40 eV) for the fragmentation scan.
-
Mass Range: m/z 50-1200.
-
Data Analysis
-
Process the acquired data using appropriate software (e.g., MassLynx, UNIFI).
-
Identify Ebracteolata compound B and its derivatives by comparing their retention times and accurate mass measurements (both precursor and fragment ions) with known standards or literature data.
-
The fragmentation pattern of acetophenones typically involves the loss of a methyl group (CH₃) and a subsequent loss of carbon monoxide (CO).
Visualizations
Experimental Workflow
Caption: Experimental workflow for UPLC-Q-TOF/MS analysis.
Signaling Pathways
Compounds from Euphorbia ebracteolata have been shown to exhibit anti-inflammatory and anti-tumor activities, often through the modulation of key signaling pathways.
The NF-κB pathway is crucial in regulating inflammatory responses. Some compounds from E. ebracteolata can inhibit this pathway, leading to their anti-inflammatory effects.
Caption: Simplified diagram of the NF-κB signaling pathway.
This pathway is critical in cell proliferation and survival, and its dysregulation is common in cancer. Certain derivatives of Ebracteolata compound B have demonstrated potential to inhibit this pathway.
Caption: EGFR/PTEN/PI3K/AKT signaling pathway overview.
References
Application Notes and Protocols: Zebrafish Melanoma Model for Testing Ebracteolata cpd B Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a zebrafish melanoma xenograft model to evaluate the anti-angiogenic potential of Ebracteolata cpd B. The protocols outlined below detail the establishment of the melanoma model, administration of the test compound, and subsequent quantitative analysis of angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1][2] In melanoma, a highly aggressive form of skin cancer, the switch to an angiogenic phenotype is a key step in its progression.[3][4] Consequently, inhibiting angiogenesis is a promising therapeutic strategy. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis and for high-throughput screening of anti-angiogenic compounds.[5][6][7] Its optical transparency allows for real-time visualization of vascular development, and its genetic tractability and rapid development make it a cost-effective and efficient system.[4][8]
This document describes the use of a zebrafish melanoma xenograft model to assess the anti-angiogenic properties of this compound, a compound isolated from Euphorbia ebracteolata Hayata. Previous studies have shown that extracts from this plant possess anti-tumor activities, including the inhibition of melanoma-induced blood vessel formation in zebrafish by targeting the VEGFR pathway.[9] This model allows for the direct observation and quantification of the inhibitory effects of novel compounds on tumor-induced angiogenesis.
Signaling Pathways in Melanoma Angiogenesis
Melanoma cells secrete a variety of pro-angiogenic factors that stimulate the formation of new blood vessels to supply the tumor with nutrients and oxygen.[3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a dominant driver of this process.[10][11] VEGF ligands secreted by melanoma cells bind to VEGF receptors (VEGFRs) on endothelial cells, activating downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[11][12] Other important pathways include those mediated by Fibroblast Growth Factors (FGFs), Platelet-Derived Growth Factors (PDGFs), and Transforming Growth Factor-beta (TGF-β).[3][10][13] this compound is hypothesized to interfere with one or more of these critical signaling pathways.
References
- 1. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]
- 2. Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of angiogenesis in melanoma: Clinical treatments and future expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Tank to Treatment: Modeling Melanoma in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biobide.com [blog.biobide.com]
- 7. ahajournals.org [ahajournals.org]
- 8. The zebrafish/tumor xenograft angiogenesis assay as a tool for screening anti-angiogenic miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling vascular mechanisms in melanoma: roles of angiogenesis and vasculogenic mimicry in tumor progression and therapeutic resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 12. portlandpress.com [portlandpress.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assays in Ebracteolata cpd B Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia ebracteolata is a plant that has been traditionally used in medicine and is known to contain a variety of chemical compounds with potential therapeutic properties.[1] Among these are diterpenoids and acetophenones, which have demonstrated cytotoxic and anti-tumor activities.[1][2] One such compound of interest is Ebracteolata cpd B (ECB), identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone.[3][4] Preliminary studies have indicated its potential as an anti-tumor agent, making it a candidate for further investigation in cancer research and drug development.[3]
These application notes provide a comprehensive guide to utilizing common cell viability assays for screening the cytotoxic effects of this compound. The protocols detailed herein are for the MTT, Lactate Dehydrogenase (LDH), and apoptosis assays, which are standard methods for assessing cell health and determining the cytotoxic potential of natural product-derived compounds.
Data Presentation
While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activity of a structurally similar compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), against a panel of human cancer cell lines. This data serves as a representative example of the expected cytotoxic profile for compounds of this class.
Table 1: Cytotoxicity of a Structurally Similar Compound (DMC) Against Various Human Cancer Cell Lines [5][6]
| Cell Line | Cancer Type | IC50 (µM) |
| SH-SY5Y | Neuroblastoma | 5.20 - 7.52 |
| A-549 | Lung Carcinoma | 9.99 |
| FaDu | Pharyngeal Carcinoma | 13.98 |
| C-33A | Cervical Cancer | 15.76 ± 1.49 |
| HeLa | Cervical Cancer | 10.05 ± 0.22 |
| SiHa | Cervical Cancer | 18.31 ± 3.10 |
| MCF-7 | Breast Cancer | ~4.19 |
| ZR-75-1 | Breast Cancer | ~9.40 |
| MDA-MB-231 | Breast Cancer | ~6.12 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, indicating a loss of membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. FITC signal is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for cytotoxicity screening.
Caption: Putative signaling pathway for this compound.
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 5. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Ebracteolata cpd B Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of Ebracteolata cpd B on protein expression using Western blot analysis. The protocols and data presented are synthesized from published research on bioactive compounds isolated from Euphorbia ebracteolata Hayata, a plant with traditional uses in medicine for treating conditions such as cancer. The information herein is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound and similar compounds.
Introduction
Compounds derived from Euphorbia ebracteolata, such as (±)-euphebranone A and Euphorbiaceae compound B (ECB), have demonstrated significant anti-tumor activities.[1][2][3] Mechanistic studies have revealed that these compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival, including the EGFR/PTEN/PI3K/AKT and MAPK pathways.[1][4] Western blotting is a crucial technique for quantifying the changes in the expression and phosphorylation status of key proteins within these pathways upon treatment with this compound.
Data Presentation: Effects of E. ebracteolata Compounds on Cancer Cell Lines
The following tables summarize the quantitative data from studies on compounds isolated from Euphorbia ebracteolata.
Table 1: Inhibitory Effects of (±)-euphebranone A on Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Positive Control (Drug, IC50 in µM) |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.625 ± 0.039 | DDP, 20.83 ± 0.99; Taxol, 0.306 ± 0.042 |
| HL-60 (Promyelocytic Leukemia) | 13.18 ± 0.39 | DDP, 2.968 ± 0.140; Taxol, <0.008 |
| SW480 (Colon Adenocarcinoma) | 17.48 ± 0.35 | DDP, 35.63 ± 1.16; Taxol, <0.008 |
Data extracted from a study on (±)-euphebranone A, a compound from E. ebracteolata.[1] DDP refers to Cisplatin.
Table 2: Observed Protein Expression Changes in SMMC-7721 Cells Treated with (±)-euphebranone A
| Protein | Change in Expression/Phosphorylation |
| Total EGFR | Downregulated |
| PTEN | Downregulated |
| PI3K | Downregulated |
| mTOR | Downregulated |
| p-AKT | Downregulated |
These observations are based on Western blot analysis after a 24-hour treatment.[1]
Experimental Protocols
This section provides a detailed protocol for Western blot analysis to assess the effects of this compound on protein expression.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., SMMC-7721) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 10, 100 µM) or a vehicle control (e.g., DMSO). Include a positive control if available.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protein Extraction (Cell Lysis)
-
Wash: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well.
-
Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize: Normalize the concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
Protein Transfer (Electroblotting)
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5] The transfer can be performed using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to reduce non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-EGFR, anti-p-AKT, anti-Bcl-2) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Signal Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a housekeeping protein such as β-actin or GAPDH to ensure equal loading.[5]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways potentially affected by this compound and the general workflow for Western blot analysis.
Figure 1: Experimental workflow for Western blot analysis.
Figure 2: Proposed inhibition of the EGFR/PI3K/AKT pathway by this compound.
Figure 3: Potential inhibitory effect of this compound on the MAPK signaling pathway.
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Ebractenoid F, a Major Active Compound of Euphorbia ebracteolata Hayata, through Inhibition of Nuclear Factor-κB Activation [mdpi.com]
- 5. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Molecular Docking of Bioactive Compounds from Euphorbia ebracteolata
Introduction
Euphorbia ebracteolata Hayata is a perennial herbaceous plant utilized in traditional Chinese medicine for the treatment of various ailments, including cancer.[1][2] Phytochemical investigations of this plant have led to the isolation of several bioactive secondary metabolites, such as acetophenones and diterpenoids.[2][3] Among these, compounds like (±)-euphebranone A and Euphorbiaceae compound B (ECB) have demonstrated significant antitumor activities.[1] Molecular docking is a computational technique pivotal in drug discovery for predicting the binding affinity and interaction of a ligand with a target protein's active site. This document provides detailed protocols for conducting molecular docking studies of compounds from E. ebracteolata with key cancer-related target proteins.
Mechanism of Action
The antitumor effects of compounds from E. ebracteolata are believed to be mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, (±)-euphebranone A has been shown to induce G2/M phase cell-cycle arrest and inhibit the viability of hepatocellular carcinoma cells by suppressing the EGFR/PTEN and PI3K/AKT signaling pathways. Euphorbiaceae compound B (ECB) has been observed to inhibit melanoma-induced angiogenesis, suggesting an interaction with the VEGF signaling pathway. Molecular docking studies help to elucidate the specific interactions between these compounds and their protein targets at a molecular level, providing insights into their mechanism of action.
Quantitative Data Summary
The following table summarizes the binding affinities of (±)-euphebranone A with its target proteins as determined by molecular docking.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| (±)-euphebranone A | EGFR | -8.720 |
| (±)-euphebranone A | PIK3CA | -7.460 |
| (±)-euphebranone A | GSK3B | -6.547 |
Experimental Protocols
This section outlines a detailed methodology for performing a molecular docking study of a compound from E. ebracteolata (e.g., Euphorbiaceae compound B) with a target protein (e.g., VEGFR2).
1. Software and Materials
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
-
Protein Data Bank (PDB): Source for the 3D structure of the target protein.
-
PubChem or other chemical database: Source for the 3D structure of the ligand.
2. Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR2) from the RCSB Protein Data Bank.
-
Prepare Protein in ADT:
-
Load the PDB file into AutoDockTools.
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure.
-
Add polar hydrogen atoms to the protein, as they are essential for hydrogen bond formation.
-
Compute and add Gasteiger charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format.
-
3. Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of Ebracteolata cpd B (Euphorbiaceae compound B) from a chemical database like PubChem. If a 3D structure is unavailable, it can be sketched using chemical drawing software and converted to 3D.
-
Prepare Ligand in ADT:
-
Load the ligand file into AutoDockTools.
-
Detect the root of the ligand and define the number of rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
4. Grid Generation
-
Define the Binding Site: Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or from published literature.
-
Set up the Grid Box:
-
In AutoDockTools, load the prepared protein PDBQT file.
-
Define the center and dimensions of the grid box to encompass the entire active site. The grid box should be large enough to allow the ligand to move and rotate freely.
-
Save the grid parameter file.
-
5. Molecular Docking Simulation
-
Run AutoDock Vina: Execute the docking simulation using a command-line interface. The command will specify the prepared protein (receptor), ligand, and the grid box configuration file.
-
Output: AutoDock Vina will generate an output file (e.g., results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
6. Analysis of Results
-
Binding Affinity: The binding affinity values in the output file indicate the strength of the interaction. More negative values suggest stronger binding.
-
Visualization: Use visualization software like Discovery Studio or PyMOL to analyze the top-ranked binding pose.
-
Interaction Analysis: Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
Visualizations
Caption: A flowchart of the molecular docking process.
Caption: The EGFR/PI3K/AKT signaling pathway.
Caption: The VEGF signaling pathway in angiogenesis.
References
Application Notes and Protocols for In Vitro Experiments with Ebracteolata cpd B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Ebracteolata cpd B (ECB), a natural acetophenone (B1666503) compound isolated from Euphorbia ebracteolata Hayata, for in vitro research applications. ECB, also known as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, has demonstrated potential antitumor and anti-inflammatory properties, making it a compound of interest for further investigation.
Compound Information
| Property | Value | Source |
| Chemical Name | 2,4-dihydroxy-6-methoxy-3-methylacetophenone | [1][] |
| Abbreviation | This compound (ECB) | [1] |
| CAS Number | 83459-37-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [] |
| Molecular Weight | 196.20 g/mol |
Solubility and Stock Solution Preparation
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
2.1. Materials Required
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
2.2. Protocol for Preparing a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM stock solution using the following formula:
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
For 1 mg of ECB: Volume (µL) = (1 mg / 196.20 g/mol ) * 1,000,000 / 10 mM ≈ 509.7 µL
-
Dissolution: Add 509.7 µL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolving the compound if particulates are visible.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. It is advisable to use a fresh aliquot for each experiment.
Note: It is recommended to perform a small-scale solubility test to confirm the optimal concentration for your stock solution.
In Vitro Experimental Protocols
The following are generalized protocols for common in vitro assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
3.1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines, such as the human hepatocellular carcinoma cell line SMMC-7721.
3.1.1. Materials Required
-
SMMC-7721 cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
3.1.2. Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay can be used to determine if this compound induces apoptosis in cancer cells.
3.2.1. Materials Required
-
Cancer cells (e.g., SMMC-7721)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
3.2.2. Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway Analysis
This compound and related compounds from Euphorbia ebracteolata have been suggested to exert their antitumor effects by modulating key signaling pathways. One such reported pathway is the EGFR/PTEN/PI3K/AKT pathway, which is crucial in regulating cell growth, proliferation, and survival.
4.1. Western Blot Analysis
Western blotting can be employed to investigate the effect of this compound on the protein expression levels and phosphorylation status of key components of the EGFR/PTEN/PI3K/AKT pathway.
4.1.1. Protocol Outline
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., EGFR, p-EGFR, PTEN, PI3K, AKT, p-AKT) and then with corresponding secondary antibodies.
-
Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
Visualizations
5.1. Experimental Workflow
References
Application Note: Determining the IC50 of Novel Ebracteolata Compound B Derivatives using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphorbia ebracteolata Hayata is a perennial herbaceous plant that has been utilized in traditional Chinese medicine to treat a variety of ailments, including cancer.[1][2][3][4] The plant is a rich source of bioactive secondary metabolites, primarily terpenoids and acetophenones, which have demonstrated significant pharmacological activities.[1][3][4][5] Among these, Ebracteolata compound B (ECB) and its derivatives have garnered interest for their potential cytotoxic and antiproliferative effects on cancer cells.[1][2] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of new Ebracteolata cpd B derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of the cytotoxic effects of a compound.[6][8]
Signaling Pathways Potentially Targeted by Ebracteolata Derivatives
Recent studies on compounds isolated from Euphorbia ebracteolata, such as (±)-euphebranone A, suggest that their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] One of the proposed mechanisms involves the suppression of the EGFR/PTEN and PI3K/AKT signaling pathways.[1][2]
Caption: Proposed mechanism of action of this compound derivatives on the EGFR/PI3K/AKT signaling pathway.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of a new this compound derivative against a cancer cell line (e.g., SMMC-7721, a human hepatocellular carcinoma cell line).
Materials and Reagents
-
New this compound derivatives
-
Human cancer cell line (e.g., SMMC-7721)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile pipette tips and tubes
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490-570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound derivatives using the MTT assay.
Step-by-Step Procedure
-
Cell Culture:
-
Maintain the selected cancer cell line in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Adjust the cell suspension concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of Drug Solutions:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution with the cell culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of Cell Viability:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine the IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be determined by non-linear regression analysis (log(inhibitor) vs. response -- variable slope) using software such as GraphPad Prism or by linear regression analysis in Excel.[9][10]
-
Data Presentation
The cytotoxic activities of newly synthesized this compound derivatives should be summarized in a clear and concise table for easy comparison. Below is a sample data table illustrating how to present the IC50 values.
| Compound | Derivative Structure | Target Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| ECB-D1 | [Structure of Derivative 1] | SMMC-7721 | 48 | 15.2 ± 1.8 |
| ECB-D2 | [Structure of Derivative 2] | SMMC-7721 | 48 | 8.7 ± 0.9 |
| ECB-D3 | [Structure of Derivative 3] | SMMC-7721 | 48 | 25.1 ± 3.2 |
| (±)-euphebranone A | Reference Compound | SMMC-7721 | 48 | 0.625 ± 0.039[1][2] |
| Cisplatin | Positive Control | SMMC-7721 | 48 | 20.83 ± 0.99[5] |
Conclusion
The MTT assay provides a robust and reliable method for screening and evaluating the cytotoxic potential of new this compound derivatives. This application note offers a comprehensive protocol that can be adapted for various cell lines and experimental conditions. The determination of IC50 values is a critical first step in the preclinical evaluation of these novel compounds as potential anticancer agents. Further studies are warranted to elucidate the precise molecular mechanisms underlying their activity and to assess their efficacy and safety in vivo.
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Ebracteolata cpd B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Ebracteolata cpd B (2,4-dihydroxy-6-methoxy-3-methylacetophenone) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an acetophenone, a type of phenolic compound, isolated from the plant Euphorbia ebracteolata Hayata.[1][2][3] Like many plant-derived secondary metabolites with potential therapeutic properties, this compound is a hydrophobic molecule.[4][5] This inherent low water solubility can lead to challenges in various experimental settings, including in vitro biological assays and the development of formulations for in vivo studies, potentially resulting in poor absorption and limited bioavailability.[4][6][7]
Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?
A2: This is a common issue when a stock solution of a hydrophobic compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous medium. The organic solvent concentration drops significantly, and the aqueous environment cannot maintain the solubility of the compound, leading to precipitation. This can result in inaccurate dosing and misleading experimental outcomes.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[8] Physical methods include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[5][6][8] Chemical methods involve the use of co-solvents, pH adjustment, complexation with cyclodextrins, and the use of surfactants to form micelles or microemulsions.[9][10] Lipid-based formulations are also a viable option.[7][11]
Q4: Can I simply increase the concentration of the organic solvent (e.g., DMSO) in my final solution?
A4: While this might keep the compound in solution, it is generally not recommended for cell-based assays or in vivo studies. High concentrations of organic solvents can have their own biological effects and toxicity, which can confound your experimental results. It is crucial to keep the final concentration of the organic solvent as low as possible (typically below 0.5% or even 0.1% for sensitive assays) and to always include a vehicle control in your experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of stock solution
-
Initial Check: Confirm the final concentration of your organic solvent (e.g., DMSO) in the aqueous medium. If it is too low to maintain solubility, you will need to employ a solubilization strategy.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent results in biological assays
-
Initial Check: Inconsistent results can be a symptom of poor solubility, where the actual concentration of the dissolved compound varies between experiments. Visually inspect your prepared solutions for any signs of precipitation or cloudiness.
-
Recommended Solutions:
-
Co-solvency: Employ a mixture of water-miscible solvents to increase solubility.[4][9][10]
-
Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility.[7][8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[10]
-
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol details a method to determine the most effective co-solvent system for this compound.
-
Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol, Phosphate-buffered saline (PBS) pH 7.4.
-
Procedure: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM). b. Prepare various co-solvent systems by mixing the organic solvents with PBS at different ratios (see Table 1). c. Add the this compound stock solution to each co-solvent system to achieve a desired final concentration (e.g., 100 µM). d. Vortex each solution vigorously for 1 minute. e. Incubate at room temperature for 1 hour. f. Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC.
Table 1: Co-solvent Systems for Solubility Testing
| System ID | Co-solvent 1 (v/v %) | Co-solvent 2 (v/v %) | Aqueous Phase (PBS, v/v %) |
| A | DMSO (5%) | - | 95% |
| B | Ethanol (10%) | - | 90% |
| C | PEG 400 (20%) | - | 80% |
| D | Propylene glycol (20%) | - | 80% |
| E | DMSO (5%) | PEG 400 (15%) | 80% |
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of this compound.
-
Materials: this compound, HP-β-CD, Deionized water.
-
Procedure: a. Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v). b. Add an excess amount of this compound to each HP-β-CD solution. c. Shake the suspensions at room temperature for 24 hours to ensure equilibrium is reached. d. Filter the suspensions through a 0.22 µm filter to remove undissolved compound. e. Determine the concentration of dissolved this compound in the filtrate by UV-Vis spectrophotometry or HPLC.
Table 2: Example Solubility Data with HP-β-CD
| HP-β-CD Concentration (% w/v) | Apparent Solubility of this compound (µg/mL) |
| 0 (Control) | 5.2 |
| 1 | 85.7 |
| 5 | 450.1 |
| 10 | 980.5 |
Signaling Pathway Considerations
This compound and related compounds from Euphorbia species have been noted for their antitumor activities.[1][2][12] Mechanistic studies on similar compounds suggest potential modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[1] Ensuring the compound is fully dissolved is critical for accurately studying its effects on these pathways.
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. japer.in [japer.in]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of phloroglucinol derivatives and diterpenes in Euphorbia ebracteolata Hayata by utilizing ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ebracteolata cpd B in different solvents and temperatures
Welcome to the technical support center for Ebracteolata cpd B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges related to the stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an acetophenone, a class of phenolic compounds, isolated from the plant Euphorbia ebracteolata.[1][2] The stability of a compound is crucial as it ensures that the observed biological activity is attributable to the compound itself and not its degradation products.[3][4] In drug development, stability data is essential for determining shelf-life, storage conditions, and formulation strategies.[3]
Q2: What are the primary factors that can affect the stability of this compound?
A2: As a phenolic compound, this compound is potentially susceptible to degradation influenced by several factors:
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Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
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pH: The pH of the solvent can influence the ionization state and reactivity of phenolic hydroxyl groups, potentially leading to hydrolysis or oxidation.
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Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, a common pathway for phenolic compounds.
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Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.
Q3: How should I store solutions of this compound for short-term and long-term use?
A3: For short-term storage (up to 24-48 hours), it is advisable to keep solutions at 2-8°C and protected from light. For long-term storage, solutions should be stored at -20°C or -80°C in airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: Based on general practices for acetophenones and other phenolic compounds, the following solvents are commonly used. However, their impact on the stability of this compound should be experimentally verified.
| Solvent | Suitability for Stock Solutions | Suitability for Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | High | High (use low concentrations) | A common solvent for stock solutions due to its high solubilizing power. However, ensure the final concentration in assays is low (typically <0.5%) to avoid cellular toxicity. |
| Ethanol | Moderate | High | A good solvent for many natural products and is often used in extraction processes. It is generally well-tolerated in biological assays. |
| Methanol | Moderate | Low | Can be used for stock solutions but is more volatile and potentially more reactive than ethanol. Generally not recommended for direct use in cell-based assays due to toxicity. |
| Aqueous Buffers | Low (depends on pH) | High | Solubility may be limited. The pH of the buffer can significantly impact stability. It is crucial to determine the optimal pH range for stability. |
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
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Possible Cause: Degradation of this compound in the stock solution or assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. Compare its activity with the older stock solution.
-
Assess Stability in Assay Medium: Incubate this compound in your complete assay medium for the duration of your experiment. At various time points, measure the remaining concentration of the compound using an appropriate analytical method like HPLC-UV.
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Control for Environmental Factors: Protect your solutions from light and maintain a constant temperature during storage and experiments.
-
Issue 2: Precipitate formation in stock or working solutions.
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Possible Cause: Poor solubility or compound degradation leading to insoluble products.
-
Troubleshooting Steps:
-
Check Solubility Limits: Determine the maximum solubility of this compound in your chosen solvent. Avoid preparing supersaturated solutions.
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Solvent Selection: If using aqueous buffers, the pH might be affecting solubility. Consider adjusting the pH or using a co-solvent.
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Temperature Effects: If precipitation occurs upon cooling, consider preparing smaller aliquots to be used immediately after thawing.
-
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent at different temperatures.
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Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, Ethanol) at a known concentration (e.g., 10 mg/mL).
-
Aliquoting: Distribute the stock solution into multiple small, airtight, light-protected vials.
-
Incubation: Store the vials at different temperatures:
-
-20°C (Control)
-
4°C (Refrigerated)
-
25°C (Room Temperature)
-
40°C (Accelerated Degradation)
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each temperature condition.
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Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for phenolic compounds.
-
Column: A C18 column is typically suitable.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Hypothetical Stability Data of this compound in Ethanol
| Temperature | 0 hours | 24 hours | 72 hours | 1 week |
| -20°C | 100% | 99.8% | 99.5% | 99.2% |
| 4°C | 100% | 98.5% | 96.2% | 92.1% |
| 25°C | 100% | 91.3% | 80.5% | 65.4% |
| 40°C | 100% | 75.2% | 55.8% | 30.1% |
Visualizations
Caption: Workflow for assessing the temperature stability of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Euphorbia diversity: Probing the contrasts between Euphorbia fischeriana Steud and Euphorbia ebracteolata Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding artifacts during the isolation of acetophenones from natural products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of artifacts during the isolation of acetophenones from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts encountered when isolating acetophenones from natural products?
A1: The most common artifacts arise from the degradation or transformation of the native acetophenones during the extraction and purification process. These can be broadly categorized as:
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Hydrolysis Products: Many acetophenones exist naturally as glycosides.[1][2][3] The glycosidic bond can be cleaved during extraction, especially under acidic or high-temperature conditions, leading to the formation of the corresponding aglycone as an artifact.[4][5]
-
Oxidation Products: Phenolic acetophenones are susceptible to oxidation, which can be accelerated by exposure to air, light, high temperatures, or the presence of certain enzymes (e.g., polyphenol oxidases) in the plant material. This can lead to the formation of quinones or polymeric compounds, often observed as a darkening of the extract.
-
Solvent Adducts: The solvents used for extraction and chromatography can sometimes react with the acetophenones to form artifacts. While less common, it's a possibility to consider, especially with reactive solvents.
-
Thermal Degradation Products: High temperatures during extraction or solvent evaporation can cause the degradation of acetophenones, leading to a variety of breakdown products and a lower yield of the desired compound.
Q2: How can I prevent the hydrolysis of acetophenone (B1666503) glycosides during extraction?
A2: To prevent the hydrolysis of acetophenone glycosides, it is crucial to control the pH and temperature of the extraction process.
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pH Control: Avoid strongly acidic or basic conditions. It's recommended to work at a neutral or slightly acidic pH (around 5-7) to maintain the stability of the glycosidic linkage.
-
Temperature Control: Use moderate extraction temperatures. For instance, in the ultrasound-assisted extraction of paeonol (B1678282) (an acetophenone) from Moutan Cortex, the optimal temperature was found to be 36°C. High temperatures can accelerate acid-catalyzed hydrolysis.
-
Enzyme Deactivation: Consider a blanching step (brief exposure to steam or boiling water) for fresh plant material to deactivate enzymes that could potentially hydrolyze glycosides.
Q3: What are the best practices to avoid oxidation of phenolic acetophenones?
A3: Preventing oxidation is critical for maintaining the integrity of phenolic acetophenones.
-
Use of Antioxidants: Add antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) to the extraction solvent.
-
Inert Atmosphere: Perform extractions and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Protect the extracts from direct light by using amber-colored glassware or by wrapping the containers in aluminum foil.
-
Low Temperature: Conduct all steps at low temperatures (e.g., on an ice bath) to reduce the rate of oxidation.
Q4: Which extraction method is least likely to generate artifacts?
A4: Modern, non-thermal extraction methods are generally preferred to minimize artifact formation.
-
Ultrasound-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and release the target compounds. It is often performed at lower temperatures and for shorter durations compared to conventional methods, reducing the risk of thermal degradation.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time. However, careful control of the temperature is necessary to avoid degradation of thermolabile compounds.
-
Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, is performed at relatively low temperatures and in the absence of oxygen, making it an excellent method for extracting sensitive compounds without artifact formation.
Conventional methods like Soxhlet extraction, which involve prolonged exposure to high temperatures, are more likely to cause thermal degradation and other artifact-forming reactions.
Troubleshooting Guides
Problem 1: Low yield of the target acetophenone.
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize extraction parameters such as solvent polarity, solvent-to-solid ratio, extraction time, and temperature. For example, a 62% ethanol (B145695) concentration was found to be optimal for paeonol extraction. Increase the number of extraction cycles. |
| Degradation during Extraction | Switch to a milder extraction technique like UAE or SFE. Lower the extraction temperature and protect the sample from light and oxygen. |
| Degradation during Solvent Evaporation | Use a rotary evaporator at a low temperature and under reduced pressure. Avoid complete dryness, as this can sometimes lead to degradation. |
| Adsorption onto Chromatography Stationary Phase | If using silica (B1680970) gel chromatography, deactivation of the silica gel with a small amount of water or triethylamine (B128534) may be necessary to prevent irreversible adsorption of polar acetophenones. |
Problem 2: The isolated acetophenone appears discolored (e.g., brown or reddish).
| Possible Cause | Suggested Solution |
| Oxidation | This is a strong indication of oxidation of phenolic groups. In future extractions, add antioxidants, work under an inert atmosphere, and protect from light. |
| Presence of Impurities | The discoloration may be due to co-extracted pigments or other colored impurities. Further purification steps, such as recrystallization or preparative HPLC, may be required. |
| Polymerization | Oxidized products (quinones) can polymerize to form colored compounds. The same preventative measures for oxidation apply here. |
Problem 3: The presence of an unexpected, more polar compound on TLC/HPLC that corresponds to the aglycone of the target acetophenone glycoside.
| Possible Cause | Suggested Solution |
| Hydrolysis of Glycoside | The extraction conditions (e.g., high temperature, acidic pH) are likely causing the hydrolysis of the glycosidic bond. |
| Action Plan | Re-extract the plant material using a lower temperature and a buffered solvent system to maintain a neutral pH. Consider using a non-protic solvent if compatible with the target compound's polarity. |
Data Presentation
Table 1: Comparison of Paeonol Yield from Moutan Cortex using Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction | 62% Ethanol | 36 | 31 min | 14.01 | |
| Microwave-Assisted Extraction | Ionic Liquid | Not specified | 25 min | 10.52 | |
| Supercritical Fluid Extraction | CO2 | 55 | 1.5 h | Not specified | |
| Soxhlet Extraction | Not specified | Boiling point of solvent | Several hours | Not specified |
Table 2: Influence of Extraction Parameters on Paeonol Yield (Ultrasound-Assisted Extraction)
| Parameter | Range Studied | Optimal Value | Reference |
| Liquid-to-Material Ratio (mL/g) | 10:1 - 30:1 | 21:1 | |
| Ethanol Concentration (%) | 40 - 80 | 62 | |
| Ultrasonic Time (min) | 20 - 40 | 31 | |
| Ultrasonic Temperature (°C) | 25 - 45 | 36 | |
| Ultrasonic Power (W) | 280 - 560 | 420 |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex
This protocol is based on the optimized conditions reported for the extraction of paeonol, an acetophenone, to maximize yield while minimizing degradation.
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Sample Preparation: Grind dried Moutan Cortex to a fine powder (e.g., 40-60 mesh).
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Extraction Solvent: Prepare a 62% aqueous ethanol solution.
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Extraction Procedure: a. Place 10 g of the powdered plant material into a 500 mL flask. b. Add 210 mL of the 62% ethanol solvent (liquid-to-material ratio of 21:1 mL/g). c. Place the flask in an ultrasonic bath. d. Set the ultrasonic power to 420 W and the temperature to 36°C. e. Sonicate for 31 minutes.
-
Isolation: a. After extraction, filter the mixture through Whatman No. 1 filter paper. b. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C. c. The resulting crude extract can then be subjected to further purification, for example, by column chromatography using macroporous resin.
Visualizations
Caption: Optimized workflow for the isolation of acetophenones.
Caption: Common artifact formation pathways for acetophenones.
References
Technical Support Center: Optimizing HPLC Separation of Acetophenone Isomers from Euphorbia Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on separating acetophenone (B1666503) isomers from complex Euphorbia extracts using High-Performance Liquid Chromatography (HPLC). This document includes frequently asked questions, detailed troubleshooting guides, standard experimental protocols, and comparative data to streamline method development and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for separating acetophenone positional isomers (e.g., ortho, meta, para)? A1: The most common and effective stationary phase for separating acetophenone isomers is a C18 (octadecyl-silica) column, which separates compounds primarily based on their hydrophobicity.[1][2] For isomers with very similar hydrophobicities, alternative stationary phases such as Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide enhanced selectivity through alternative separation mechanisms like π-π interactions.[2]
Q2: How does the choice of organic modifier in the mobile phase affect separation? A2: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is critical for achieving good separation.[2] Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) are the most common modifiers. Adjusting the percentage of the organic modifier controls the retention time and resolution.[3] ACN often provides sharper peaks and lower backpressure, while methanol can offer different selectivity, which may be advantageous for resolving closely eluting isomers.
Q3: Why is mobile phase pH crucial when separating hydroxyacetophenone isomers? A3: For ionizable compounds like hydroxyacetophenones, the mobile phase pH is a critical parameter. The pH determines the ionization state of the phenolic hydroxyl groups. Operating at a pH well below the pKa of the isomers (e.g., pH 2.5-3.0) ensures they remain in their neutral, protonated form. This leads to more consistent retention times, improved peak shapes, and prevents the peak tailing that can occur when a compound exists in multiple ionic forms during the separation.[4]
Q4: What are the best practices for preparing Euphorbia extracts for HPLC analysis? A4: Proper sample preparation is essential to protect the HPLC column and ensure accurate results. A general workflow includes extraction, purification, and filtration. Extraction can be performed using methods like maceration or sonication with solvents such as methanol or ethanol.[5] After extraction, Solid-Phase Extraction (SPE) can be used to remove interfering matrix components.[6] Finally, all samples must be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[1]
Experimental Protocols
Protocol 1: Extraction and Preparation of Euphorbia Samples
This protocol outlines a general procedure for extracting acetophenones and other phenolic compounds from dried Euphorbia plant material.
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Grinding: Grind dried plant material (e.g., roots, leaves) into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Centrifugation & Collection:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the remaining plant solids with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the methanol from the combined supernatants using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract.[6]
-
Reconstitution and Filtration:
-
Reconstitute the dried extract in a known volume of the initial HPLC mobile phase (e.g., 1 mL).
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.[1]
-
Protocol 2: HPLC Method for Separation of Hydroxyacetophenone Isomers
This protocol provides a starting point for a reversed-phase HPLC method. Optimization will be required based on the specific isomers and extract matrix.
-
Materials and Reagents:
-
Mobile Phase Preparation (e.g., Water with 0.1% Formic Acid):
-
Add 1 mL of formic acid to 1 L of HPLC-grade water (Mobile Phase A).
-
Use HPLC-grade acetonitrile as Mobile Phase B.
-
Degas both mobile phases using sonication or vacuum filtration before use.
-
-
HPLC System Setup and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution is often effective for complex extracts. A starting point is:
-
0-5 min: 10% B
-
5-25 min: Gradient from 10% to 40% B
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25-30 min: Hold at 40% B
-
30-35 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[6]
-
Injection Volume: 10 µL.
-
Detector: UV/PDA at 280 nm.[2]
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject individual standards to determine their retention times.
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Inject the prepared Euphorbia extract sample.
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Identify and quantify the isomers in the extract by comparing their retention times and UV spectra to the standards.
-
Data Presentation: HPLC Method Parameters
The following tables summarize typical starting parameters for method development and show how changes can affect the separation.
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommended Setting | Purpose |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | General purpose hydrophobic separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Controls pH, ensures isomer protonation. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution control. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp. | 30 - 40°C | Improves efficiency and reduces viscosity.[8] |
| Detection | UV/PDA at 280 nm | Good absorbance wavelength for phenols. |
| Injection Volume | 5 - 20 µL | Sample amount, can be adjusted. |
Table 2: Example Effect of Organic Modifier (% ACN) on Retention Time (tR)
| Analyte | tR at 25% ACN (min) | tR at 30% ACN (min) | tR at 35% ACN (min) |
| 4'-Hydroxyacetophenone | 8.5 | 6.2 | 4.8 |
| 3'-Hydroxyacetophenone | 9.1 | 6.8 | 5.3 |
| 2'-Hydroxyacetophenone | 10.2 | 7.9 | 6.1 |
| Resolution (Rs) 3' vs 2' | 1.8 | 1.6 | 1.2 |
Note: Data is illustrative. As the percentage of the organic modifier (ACN) increases, the mobile phase becomes stronger, leading to shorter retention times and potentially lower resolution between closely eluting peaks.
Visualized Workflows and Guides
Caption: Experimental workflow from sample preparation to data analysis.
Troubleshooting Guide
This guide addresses common chromatographic problems in a question-and-answer format.
Problem: My isomer peaks are broad and not well-resolved (co-eluting). What should I do?
-
Possible Cause 1: Mobile phase is too strong.
-
Solution: Decrease the percentage of the organic modifier (ACN or MeOH). This will increase retention times and provide more opportunity for the isomers to separate on the column.
-
-
Possible Cause 2: Inappropriate gradient slope.
-
Solution: If using a gradient, make the slope shallower (i.e., increase the gradient time over the same organic percentage range). This can significantly improve the resolution of closely eluting compounds.[9]
-
-
Possible Cause 3: Column temperature is too high.
-
Solution: While higher temperatures can improve efficiency, excessively high temperatures can sometimes reduce selectivity for isomers. Try reducing the column temperature in 5°C increments (e.g., from 40°C to 35°C).[8]
-
-
Possible Cause 4: The stationary phase is not optimal.
-
Solution: If optimizing the mobile phase does not work, the C18 column may not be providing sufficient selectivity. Consider switching to a Phenyl-Hexyl or PFP column to introduce different separation mechanisms (π-π interactions) that can resolve positional isomers more effectively.
-
Problem: My peaks are tailing. What is the cause and how can I fix it?
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: For phenolic compounds, this is often due to interaction with residual silanol (B1196071) groups on the silica (B1680970) support.[4] Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0 with formic or phosphoric acid) to keep the analytes in a single, neutral form.
-
-
Possible Cause 2: Column overload.
-
Solution: The concentration of the injected sample is too high, saturating the column. Dilute your sample extract (e.g., 1:5 or 1:10 with the mobile phase) and re-inject.[10]
-
-
Possible Cause 3: Column contamination or damage.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. extractionmagazine.com [extractionmagazine.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. hplc.eu [hplc.eu]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Storage and Handling of Ebracteolata cpd B
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Ebracteolata cpd B during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (ECB) is a naturally occurring acetophenone (B1666503) derivative isolated from the plant Euphorbia ebracteolata.[1][2] Acetophenones are a class of organic compounds known for their therapeutic potential.[1][3] The stability of ECB is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the primary factors that can cause degradation of this compound?
A2: Based on its chemical structure as a phenolic acetophenone, this compound is susceptible to degradation from three main factors:
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Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[4][5]
-
Photodegradation: Aromatic ketones, like ECB, can absorb UV light, leading to photochemical reactions and degradation.[6][7][8]
-
Hydrolysis: The methoxy (B1213986) group on the aromatic ring could be susceptible to hydrolysis under strongly acidic conditions, although this is less common under typical storage conditions.[9][10]
Q3: How should I handle this compound upon receiving it?
A3: Upon receipt, immediately inspect the packaging for any signs of damage. If the compound is in a solid form, it is generally more stable. If it is in solution, it is more susceptible to degradation. It is recommended to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | 1. Review your storage conditions against the recommended guidelines.2. Perform a purity analysis of your stock solution using HPLC or UPLC-MS.3. If degradation is confirmed, obtain a fresh batch of the compound and store it correctly. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Compare the chromatogram of the stored sample with a freshly prepared sample or a reference standard.2. Consider potential degradation pathways (oxidation, photodegradation) to hypothesize the identity of the new peaks.3. Perform a forced degradation study to intentionally generate and identify potential degradation products. |
| Change in color or physical appearance of the compound (e.g., solid turning yellow, solution becoming colored). | Oxidation or photodegradation. | 1. Discard the discolored compound as it is likely degraded.2. Ensure future storage is in a dark, oxygen-free environment (e.g., amber vials under an inert gas like argon or nitrogen). |
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is crucial to control the storage environment. The following table summarizes the recommended conditions for storing the compound in both solid and solution forms.
| Parameter | Solid Form | In Solution | Rationale |
| Temperature | -20°C or -80°C | -80°C | Low temperatures slow down chemical reactions, including degradation processes.[11] |
| Light | Protect from light | Protect from light | ECB is an aromatic ketone and is susceptible to photodegradation.[6][7] Store in amber vials or wrap clear vials in aluminum foil. |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Store under inert gas (Argon or Nitrogen) | The phenolic nature of ECB makes it prone to oxidation.[4][5] An inert atmosphere minimizes exposure to oxygen. |
| Solvent (for solutions) | N/A | Anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | Protic solvents can participate in degradation reactions. Ensure solvents are of high purity and stored properly to prevent peroxide formation. |
| Container | Tightly sealed glass vials | Tightly sealed glass vials with PTFE-lined caps | Glass is generally more inert than plastic. Tightly sealed containers prevent exposure to moisture and air. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by UPLC-QTOF/MS
This protocol outlines a method to assess the purity of this compound and detect potential degradation products using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS).
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
QTOF mass spectrometer
2. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
3. UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. QTOF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 50-1000
5. Data Analysis:
-
Integrate the peak area of this compound and any other observed peaks.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a forced degradation study to intentionally degrade this compound under various stress conditions to understand its degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 24 hours.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the UPLC-QTOF/MS method described in Protocol 1.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation under each condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected ECB degradation.
Caption: Workflow for a forced degradation study of ECB.
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jipb.net [jipb.net]
- 3. Insights into Euphorbia diversity: Probing the contrasts between Euphorbia fischeriana Steud and Euphorbia ebracteolata Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. app.studyraid.com [app.studyraid.com]
- 7. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. The acidic hydrolysis of ether (X) shown below is fastest when | Filo [askfilo.com]
- 11. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for phytochemicals like Ebracteolata cpd B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phytochemicals like Ebracteolata cpd B.
Frequently Asked Questions (FAQs)
Compound Identity and Purity
Q1: How can I verify the identity and purity of a newly isolated batch of this compound?
A1: A multi-step approach is recommended to confirm the identity and purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method. Comparing the retention time of your sample to a certified reference standard is crucial. Co-injection of your sample with the reference standard should result in a single, sharp peak.
-
Mass Spectrometry (MS): LC-MS analysis provides molecular weight information, which should match the expected mass of this compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[1][2]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed structural information, which can be compared to published data for this compound or related acetophenones.
Q2: What are the acceptable purity levels for this compound to be used in cell-based assays versus animal studies?
A2: The required purity level depends on the intended application. The following table provides general guidelines:
| Application | Recommended Purity (%) | Key Considerations |
| Initial Screening & In Vitro Assays | > 95% | To minimize confounding effects from impurities. |
| In Vivo Preclinical Studies | > 98% | Higher purity is required to ensure safety and accurate dose-response relationships. |
| Reference Standard | > 99% | Must be highly pure and well-characterized for accurate quantification of working samples.[3] |
Q3: Where can I obtain a certified reference standard for this compound?
A3: Certified reference standards for specific phytochemicals like this compound may be available from commercial suppliers specializing in phytochemicals and analytical standards.[3][4] If a commercial standard is unavailable, it may need to be isolated and thoroughly characterized in-house or by a specialized laboratory to serve as a primary reference standard.
Stability and Storage
Q4: How should I store my sample of this compound to prevent degradation?
A4: Phytochemicals can be sensitive to light, temperature, and oxygen. For long-term storage, it is recommended to store this compound as a dry powder at -20°C or -80°C in a tightly sealed, amber vial to protect it from light and moisture. For short-term use, solutions can be prepared and stored at 2-8°C for a limited time, though stability in solution should be verified.
Q5: How can I perform a stability study for an this compound solution?
A5: Stability studies are crucial to determine the shelf-life of your compound in a specific solvent and storage condition. A typical stability study involves:
-
Preparing a solution of known concentration.
-
Storing aliquots under different conditions (e.g., room temperature, 4°C, -20°C) and time points (e.g., 0, 24, 48, 72 hours).
-
Analyzing the samples at each time point by HPLC to monitor for any decrease in the main peak area or the appearance of degradation peaks.
The results will help establish the optimal storage conditions and duration for your experimental solutions.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Recommended Actions |
| Peak Tailing | Column degradation; Improper mobile phase pH; Column overload. | Use a guard column; Adjust mobile phase pH; Reduce sample concentration. |
| Variable Retention Times | Fluctuations in temperature; Inconsistent mobile phase composition; Pump malfunction. | Use a column oven for temperature control; Prepare fresh mobile phase daily; Check pump seals and for leaks. |
| Ghost Peaks | Contaminated mobile phase or injector; Sample carryover. | Use high-purity solvents; Clean the injector port; Inject a blank solvent run between samples. |
| Poor Resolution | Incorrect mobile phase composition; Column deterioration. | Optimize the mobile phase gradient; Replace the analytical column. |
| High Backpressure | Blocked column frit or tubing; Particulate matter in the sample. | Filter all samples and mobile phases through a 0.22 µm filter; Back-flush the column. |
Mass Spectrometry Analysis
| Problem | Possible Causes | Recommended Actions |
| Poor Signal Intensity | Low sample concentration; Inefficient ionization; Ion suppression from matrix effects. | Concentrate the sample; Optimize ionization source parameters (e.g., ESI, APCI); Perform sample cleanup to remove interfering substances. |
| Inaccurate Mass Measurement | Incorrect mass calibration; Instrument drift. | Perform regular mass calibration with appropriate standards; Allow the instrument to stabilize before analysis. |
| High Background Noise | Contaminated solvent or system; Leaks in the system. | Use LC-MS grade solvents; Clean the ion source; Check for leaks in the LC and MS systems. |
| Peak Splitting or Broadening | Contaminants in the sample or on the column; Suboptimal ionization conditions. | Ensure proper sample preparation and column maintenance; Adjust ion source parameters and gas flows. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV-Vis detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol (B129727) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Reference Standard: Prepare a stock solution of the this compound reference standard in methanol at 1 mg/mL. Prepare a series of dilutions for the calibration curve.
Visualizations
Signaling Pathway
Caption: EGFR/PI3K/AKT signaling pathway and potential inhibition points by E. ebracteolata compounds.
Experimental Workflow
Caption: Quality control workflow for the isolation and analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of Ebracteolata cpd B and Cisplatin Cytotoxicity in Ovarian Cancer Cells: A Review of Available Data
A direct comparative study on the cytotoxicity of a specific compound identified as "Ebracteolata cpd B" and the widely used chemotherapeutic agent cisplatin (B142131) in ovarian cancer cells is not available in the current scientific literature. Research has been conducted on various compounds isolated from the plant Euphorbia ebracteolata and on the cytotoxic effects of cisplatin in ovarian cancer, but these two areas of study have not been directly linked in published research.
This guide, therefore, provides a summary of the available, albeit separate, information on compounds from Euphorbia ebracteolata and the established data on cisplatin's activity in ovarian cancer. Due to the absence of direct comparative experimental data, a quantitative side-by-side analysis is not possible.
Cytotoxicity of Compounds from Euphorbia ebracteolata
Euphorbia ebracteolata is a plant that has been a source for the isolation of various natural compounds with potential anticancer activities. However, a compound specifically designated as "this compound" is not clearly identified in the existing literature. Studies have focused on other compounds from this plant, such as euphebranones, euphoroids, and jolkinolides.
For instance, a study on (±)-euphebranone A , isolated from Euphorbia ebracteolata, demonstrated significant antiproliferative activity against hepatocellular carcinoma cells (SMMC-7721) with an IC50 value of 0.625 ± 0.039 μM. The mechanism of action was linked to the induction of cell-cycle arrest and the suppression of the EGFR/PTEN and PI3K/AKT signaling pathways.[1][2] Another study on diterpenoids from this plant, including jolkinolide B , showed modest cytotoxic activity against various tumor cell lines such as ANA-1, B 16, and Jurkat cells.[3]
It is important to note that these studies did not involve ovarian cancer cell lines, and thus no data on the efficacy of these compounds in this specific cancer type is available.
Cytotoxicity of Cisplatin in Ovarian Cancer Cells
Cisplatin is a cornerstone of chemotherapy for ovarian cancer. Its cytotoxic effects are well-documented across a wide range of ovarian cancer cell lines. The primary mechanism of action for cisplatin involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell death (apoptosis).
The half-maximal inhibitory concentration (IC50) of cisplatin in ovarian cancer cells can vary significantly depending on the cell line's sensitivity or resistance. For example, in the A2780 human ovarian cancer cell line, which is sensitive to cisplatin, IC50 values are often reported in the low micromolar range. In contrast, cisplatin-resistant cell lines, such as A2780-cp, exhibit significantly higher IC50 values.
The following table summarizes representative IC50 values for cisplatin in different ovarian cancer cell lines from various studies.
| Cell Line | Cisplatin IC50 (µM) | Reference |
| A2780 (sensitive) | ~1-5 | [4] |
| A2780-cp (resistant) | >10 | [4] |
| OVCAR-3 | Variable | [5] |
| SKOV-3 | Variable |
Experimental Protocols
To provide context for how such comparative data would be generated, below are generalized experimental protocols commonly used to assess cytotoxicity.
Cell Culture and Treatment
Ovarian cancer cell lines (e.g., A2780, SKOV-3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight before being treated with varying concentrations of the test compounds (e.g., this compound and cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
After the treatment period, the medium containing the test compound is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflow for assessing cytotoxicity and the known signaling pathway of cisplatin are provided below.
Caption: A generalized workflow for determining and comparing the cytotoxicity of compounds in cancer cells.
Caption: Simplified signaling pathway of cisplatin leading to cancer cell death.
Conclusion
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family [mdpi.com]
- 5. researchgate.net [researchgate.net]
Potency Showdown: Jolkinolide B Emerges as a More Potent Cytotoxic Agent Against ANA-1 Murine Macrophage Cells Compared to Other Diterpenoids from Euphorbia ebracteolata
For Immediate Release
[City, State] – [Date] – In the landscape of oncological research, the quest for potent cytotoxic agents against cancer cells is relentless. A critical evaluation of compounds derived from the medicinal plant Euphorbia ebracteolata reveals that jolkinolide B demonstrates significant cytotoxic effects on the murine macrophage cell line ANA-1. While direct comparative data for Ebracteolata cpd B against ANA-1 cells remains elusive in current scientific literature, a comparison with other diterpenoids isolated from the same plant underscores the superior potency of jolkinolide B.
A key study evaluating the cytotoxic activities of various diterpenoids from the roots of Euphorbia ebracteolata found that jolkinolide B exhibited a modest activity against ANA-1 tumor cells with a half-maximal inhibitory concentration (IC50) of 4.46 x 10⁻² µM.[1] In the same study, another compound, ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide, showed even more significant activity with an IC50 value of 7.12 x 10⁻³ µM, suggesting it is more potent than jolkinolide B. Conversely, yuexiandajisu D was found to be slightly active against ANA-1 cells with an IC50 value of 2.88 x 10⁻¹ µM.[1]
Due to the absence of published data on the cytotoxic potency of this compound against ANA-1 cells, a direct comparison with jolkinolide B cannot be definitively made. However, when comparing jolkinolide B to other cytotoxic diterpenoids isolated from Euphorbia ebracteolata, it is evident that jolkinolide B is a potent agent, though not the most potent among all identified compounds from this plant source against ANA-1 cells.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| Jolkinolide B | ANA-1 | 4.46 x 10⁻²[1] |
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | ANA-1 | 7.12 x 10⁻³[1] |
| Yuexiandajisu D | ANA-1 | 2.88 x 10⁻¹[1] |
| This compound | ANA-1 | Data not available |
Experimental Protocols
The cytotoxic activity of the compounds was determined using the improved MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
Cell Culture: ANA-1 (mouse macrophage) tumor cells were used. The specifics of the cell culture conditions were not detailed in the cited study.
MTT Assay Protocol: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period.
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the MTT to be metabolized.
-
An organic solvent (such as dimethyl sulfoxide) is added to dissolve the insoluble purple formazan crystals into a colored solution.
-
The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Signaling Pathways
Jolkinolide B: Jolkinolide B has been shown to exert its anticancer effects through various signaling pathways in different cancer cell types. A prominent mechanism involves the induction of apoptosis through the downregulation of the JAK2/STAT3 signaling pathway. This leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating caspases and leading to cell death.
Caption: Jolkinolide B induced apoptosis pathway.
This compound: Information regarding the specific signaling pathways affected by this compound is not available in the reviewed literature.
Experimental Workflow
Caption: Workflow for determining cytotoxicity.
References
A Comparative Analysis of the Antioxidant Potential of Euphorbia ebracteolata and Euphorbia fischeriana Extracts
In the pursuit of novel therapeutic agents from natural sources, the genus Euphorbia has garnered significant attention due to its diverse phytochemical composition and associated pharmacological activities. Among the numerous species, Euphorbia ebracteolata and Euphorbia fischeriana have been subjects of research for their traditional medicinal uses. This guide provides a comparative overview of the antioxidant activity of extracts from these two plant species, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Antioxidant Activity
Recent studies have indicated a notable difference in the antioxidant capacities of E. ebracteolata and E. fischeriana extracts. A direct comparative study revealed that extracts of E. ebracteolata exhibited stronger antioxidant activity than those of E. fischeriana[1]. This difference is likely attributable to the varying profiles and concentrations of antioxidant compounds, such as acetophenone (B1666503) derivatives, present in each species[1].
While direct comparative quantitative data is limited, individual studies on E. fischeriana provide insights into its antioxidant potential. The antioxidant capacity of plant extracts is often evaluated using various assays, with the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) being a key parameter – a lower value indicates higher antioxidant activity.
Quantitative Antioxidant Data
The following table summarizes the available quantitative data on the antioxidant activity of E. fischeriana extracts. It is important to note that the results can vary depending on the solvent used for extraction and the specific part of the plant analyzed.
| Plant Species | Extract Type | Assay | IC50 / EC50 (µg/mL) | Total Phenolics (mg GAE/g) | Total Flavonoids (mg QE/g) | Reference |
| Euphorbia fischeriana | Acetone | DPPH | - | - | - | [2] |
| Euphorbia fischeriana | Ethanol | DPPH | - | - | - | [2] |
| Euphorbia fischeriana | Methanol (B129727) | DPPH | Potent | - | - | |
| Euphorbia fischeriana | Acetone | ABTS | Strong | - | - | [2] |
| Euphorbia fischeriana | Ethanol | ABTS | Strong | - | - | [2] |
| Euphorbia fischeriana | Root | DPPH | 72.59 ± 6.82 | 18.29 ± 0.86 | 26.10 ± 1.71 | [3] |
| Euphorbia fischeriana | Root | ABTS | 78.91 ± 5.70 | 18.29 ± 0.86 | 26.10 ± 1.71 | [3] |
Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. A direct comparison with E. ebracteolata is challenging due to the lack of specific IC50/EC50 values in the available literature for this species.
Phytochemical Composition
The antioxidant activities of these plants are attributed to their rich phytochemical content. Both species are known to contain a variety of compounds, including diterpenoids, triterpenoids, flavonoids, and acetophenones[2][4][5][6][7]. Notably, acetophenone derivatives have been identified as key secondary metabolites with significant antioxidant activity in both species[1]. The differences in the types and quantities of these compounds likely underlie the observed variation in their antioxidant potential[1].
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of antioxidant activity. The following are outlines of commonly used experimental protocols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The plant extract is dissolved in a suitable solvent to create a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the plant extract. A control is prepared with the solvent instead of the extract.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the extract concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Preparation of ABTS Radical Cation: The ABTS stock solution is reacted with potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation. The solution is then diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Reaction Mixture: The diluted ABTS radical cation solution is mixed with different concentrations of the plant extract.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured spectrophotometrically at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing antioxidant activities.
Caption: Potential antioxidant signaling pathway (Nrf2-Keap1).
References
- 1. Insights into Euphorbia diversity: Probing the contrasts between Euphorbia fischeriana Steud and Euphorbia ebracteolata Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Analysis, Antioxidant Activities In Vitro and In Vivo, and Theoretical Calculation of Different Extracts of Euphorbia fischeriana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Existing knowledge on Euphorbia fischeriana Steud. (Euphorbiaceae): Traditional uses, clinical applications, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of phloroglucinol derivatives and diterpenes in Euphorbia ebracteolata Hayata by utilizing ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Acetophenones from Euphorbia Species: Unveiling Their Therapeutic Potential
For Immediate Release
A comprehensive review of acetophenones isolated from various Euphorbia species reveals a class of compounds with significant potential for drug development, exhibiting a range of biological activities including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of these acetophenones, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to support further research and development in this promising field.
Introduction
The genus Euphorbia, one of the largest genera of flowering plants, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, acetophenones have emerged as a noteworthy class of compounds. This guide focuses on a comparative study of acetophenones isolated from prominent Euphorbia species, namely Euphorbia ebracteolata and Euphorbia fischeriana. By summarizing their biological activities and underlying molecular mechanisms, this document aims to provide a valuable resource for researchers, scientists, and professionals in drug development.
Data Summary
The biological activities of acetophenones from different Euphorbia species have been evaluated using various in vitro assays. The following tables summarize the quantitative data on their cytotoxic, antiproliferative, and anti-inflammatory activities.
Table 1: Cytotoxic and Antiproliferative Activities of Acetophenones from Euphorbia Species
| Acetophenone (B1666503) | Species of Origin | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| (±)-euphebranone A | Euphorbia ebracteolata | SMMC-7721 (Hepatocellular Carcinoma) | Not Specified | 0.625 ± 0.039 | [1] |
| SW480 (Colon Adenocarcinoma) | Not Specified | > 20.83 | [1] | ||
| HL-60 (Promyelocytic Leukemia) | Not Specified | > 20.83 | [1] | ||
| 2-hydroxy-6-methoxyacetophenone-4-O-(6′-acetate)-β-D-glucopyranoside | Euphorbia fischeriana | AGS (Gastric Adenocarcinoma) | CCK-8 | 39.85 | [2] |
| HepG2 (Hepatocellular Carcinoma) | CCK-8 | 35.06 | [2] |
Table 2: Anti-inflammatory Activity of Compounds from Euphorbia Species
| Compound Type | Species of Origin | Biological Model | Assay | Activity/IC50 | Reference |
| Diterpenoids | Euphorbia ebracteolata | RAW 264.7 Macrophages | Griess Assay (NO Inhibition) | Potent inhibitory activity (IC50 = 2.39 µg/mL for hexane (B92381) fraction) | |
| Flavonoids (Quercitrin, Baicalein) | Euphorbia hirta | RAW 264.7 Macrophages | Not Specified | Inhibition of inflammatory gene expression |
Note: Specific IC50 values for the anti-inflammatory activity of individual acetophenones were not available in the reviewed literature. The data presented is for extracts or other compound classes from Euphorbia species, suggesting a potential area for future research.
Table 3: Antimicrobial Activity of Extracts from Euphorbia Species
| Species | Extract/Compound | Test Organism | Assay | MIC (µg/mL) | Reference |
| Various Euphorbia species | Methanolic extracts | Staphylococcus aureus, Escherichia coli, etc. | Microbroth dilution | 31.2–1000 |
Note: Specific MIC values for individual acetophenones were not available in the reviewed literature. The data presented is for crude extracts, indicating the potential for antimicrobial activity within the genus and the need for further investigation into specific compounds.
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
Cytotoxicity and Antiproliferative Assays
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the test compound.
-
After an incubation period, MTT solution is added to each well.
-
The plate is incubated to allow formazan crystal formation.
-
A solubilizing solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye that is soluble in the tissue culture medium.
-
Procedure:
-
Cells are plated in 96-well plates and incubated.
-
The cells are exposed to the test compound at various concentrations.
-
After the desired exposure time, CCK-8 solution is added to each well.
-
The plate is incubated for a period of 1-4 hours.
-
The absorbance is measured at around 450 nm using a microplate reader. The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.
-
Anti-inflammatory Assay
Griess Assay for Nitric Oxide (NO) Inhibition: The Griess assay is used to quantify nitrite (B80452) concentration in a variety of biological and experimental samples. In the context of inflammation, it is used to measure the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS).
-
Procedure:
-
RAW 264.7 macrophage cells are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of the test compound.
-
The cells are then stimulated with LPS to induce NO production.
-
After incubation, the cell culture supernatant is collected.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.
-
The absorbance is measured at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration, which reflects the amount of NO produced.
-
Antimicrobial Assay
Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
A serial dilution of the test compound is prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions for the growth of the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
-
Signaling Pathways and Mechanisms of Action
The biological activities of acetophenones and other compounds from Euphorbia species are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and survival.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Studies on extracts from E. fischeriana have indicated a potential modulation of this pathway. The acetophenone (±)-euphebranone A from E. ebracteolata has been shown to potentially inhibit the viability of hepatocellular carcinoma cells by suppressing the EGFR/PTEN and PI3K/AKT signaling pathways.
Caption: PI3K/Akt signaling pathway and potential inhibition by Euphorbia acetophenones.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB plays a key role in regulating the immune response to infection and is a central mediator of inflammation. Diterpenoids from E. ebracteolata and flavonoids from E. hirta have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. This suggests that acetophenones from Euphorbia may also target this pathway.
Caption: NF-κB signaling pathway and potential inhibition by Euphorbia acetophenones.
Experimental Workflow
The general workflow for the isolation and bioactivity screening of acetophenones from Euphorbia species is depicted below.
Caption: General experimental workflow for acetophenone research from Euphorbia species.
Conclusion and Future Directions
The acetophenones isolated from Euphorbia species, particularly E. ebracteolata and E. fischeriana, demonstrate significant potential as lead compounds for the development of novel therapeutics. Their cytotoxic and antiproliferative activities against various cancer cell lines are promising. Furthermore, the anti-inflammatory and antimicrobial potential indicated by studies on related compounds and extracts warrants further investigation into the specific activities of these acetophenones.
Future research should focus on:
-
Isolation and characterization of novel acetophenones from a wider range of Euphorbia species.
-
Comprehensive screening of isolated acetophenones for their cytotoxic, anti-inflammatory, and antimicrobial activities to establish a clear structure-activity relationship.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies to validate the therapeutic potential of the most promising acetophenone candidates.
This comparative guide serves as a foundation for these future endeavors, providing a clear summary of the current state of research and highlighting the significant opportunities that lie ahead in the exploration of Euphorbia acetophenones for drug discovery.
References
Validating Antitumor Targets of Ebracteolata Compounds Using Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of validating the antitumor targets of compounds derived from Euphorbia ebracteolata, with a focus on leveraging knockout models. While specific knockout validation data for Ebracteolata cpd B is not yet available in the public domain, this guide will use the principles of target validation and data from related compounds from the same plant to illustrate the process.
Recent studies have identified several bioactive compounds from Euphorbia ebracteolata, a plant used in traditional medicine for cancer treatment.[1][2][3] One such compound, (±)-euphebranone A, has demonstrated significant antiproliferative activity against hepatocellular carcinoma cells by suppressing the EGFR/PTEN and PI3K/AKT signaling pathways.[1][4] This guide will explore how knockout models, particularly those generated using CRISPR-Cas9 technology, can be employed to rigorously validate these and other potential antitumor targets of compounds from Euphorbia ebracteolata.
Comparative Analysis of Target Validation Methods
Validating a potential drug target is a critical step in the drug discovery pipeline. While several methods exist, CRISPR-Cas9-mediated knockout models offer a high degree of specificity and permanence, making them a powerful tool for confirming the role of a specific gene in a drug's mechanism of action.
| Method | Principle | Advantages | Limitations |
| CRISPR-Cas9 Knockout | Permanent disruption of a target gene at the genomic level. | High specificity; complete loss-of-function; stable cell lines can be generated. | Potential for off-target effects; can be lethal if the target gene is essential for cell survival. |
| RNA interference (RNAi) | Silencing of a target gene at the mRNA level using siRNA or shRNA. | Transient and tunable gene knockdown; relatively easy to implement. | Incomplete knockdown; potential for off-target effects; transient effect may not be suitable for all assays. |
| Small Molecule Inhibitors | Use of a known inhibitor to block the function of the target protein. | Can be used in vivo; provides pharmacological validation. | Potential for lack of specificity; inhibitor may have off-target effects; requires a known, specific inhibitor. |
| Expression Profiling | Analyzing changes in gene or protein expression in response to the compound. | Provides a broad overview of the compound's effects on cellular pathways. | Does not directly validate a specific target; correlational rather than causal. |
Experimental Protocols for Target Validation Using Knockout Models
Herein, we outline a detailed workflow for validating the antitumor targets of a hypothetical compound from Euphorbia ebracteolata, such as this compound or (±)-euphebranone A, using a CRISPR-Cas9 knockout approach.
Generation of Target Gene Knockout Cell Lines
Objective: To create a cancer cell line that lacks the expression of the putative target gene (e.g., EGFR).
Methodology:
-
gRNA Design and Cloning: Design and synthesize two to three single-guide RNAs (sgRNAs) targeting different exons of the target gene to ensure efficient knockout. Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the cancer cell line of interest (e.g., SMMC-7721 hepatocellular carcinoma cells) with the Cas9-sgRNA plasmids.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Screening and Validation: Expand the single-cell clones and screen for knockout of the target gene by Western blot and Sanger sequencing of the targeted genomic region.
Comparative Cell Viability Assays
Objective: To compare the cytotoxic effect of the Euphorbia ebracteolata compound on wild-type versus knockout cells.
Methodology:
-
Cell Seeding: Seed an equal number of wild-type and knockout cells into 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the Euphorbia ebracteolata compound. Include a vehicle control and a positive control (e.g., a known EGFR inhibitor like Gefitinib).
-
Viability Assessment: After 72 hours, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for the compound in both wild-type and knockout cell lines. A significant increase in the IC50 value in the knockout cells would indicate that the compound's activity is dependent on the target gene.
Apoptosis and Cell Cycle Analysis
Objective: To determine if the knockout of the target gene affects the compound's ability to induce apoptosis or cell cycle arrest.
Methodology:
-
Treatment: Treat wild-type and knockout cells with the Euphorbia ebracteolata compound at its IC50 concentration for 24-48 hours.
-
Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Data Analysis: Compare the percentage of apoptotic cells and the cell cycle distribution between wild-type and knockout cells treated with the compound.
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for validating a drug target using CRISPR-Cas9 knockout models.
Caption: The proposed EGFR/PTEN/PI3K/AKT signaling pathway inhibited by (±)-euphebranone A.
Comparative Data Presentation
The following table illustrates the expected outcomes from the comparative cell viability assays, comparing the effect of an Euphorbia ebracteolata compound with a known inhibitor in wild-type and target-knockout cells.
| Cell Line | Compound | IC50 (µM) | Fold Change in IC50 (KO vs. WT) |
| Wild-Type (WT) | Ebracteolata cpd (Hypothetical) | 1.5 ± 0.2 | - |
| Target KO | Ebracteolata cpd (Hypothetical) | > 50 | > 33 |
| Wild-Type (WT) | Gefitinib (EGFR Inhibitor) | 0.8 ± 0.1 | - |
| EGFR KO | Gefitinib (EGFR Inhibitor) | > 50 | > 62 |
A significant increase in the IC50 value in the knockout cell line strongly suggests that the compound's cytotoxic activity is mediated through the targeted protein.
Conclusion
The use of knockout models, particularly those generated by CRISPR-Cas9, provides a robust and specific method for validating the antitumor targets of natural compounds like those found in Euphorbia ebracteolata. While further research is needed to elucidate the precise targets of this compound, the methodologies and comparative frameworks presented in this guide offer a clear path forward for the preclinical development of this and other promising natural anticancer agents. The validation of specific targets will not only enhance our understanding of their mechanisms of action but also pave the way for the development of more effective and targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ebracteolata cpd B Derivatives and Standard Chemotherapy in Preclinical Cancer Models
For Immediate Release
[CITY, State] – [Date] – A comprehensive analysis of preclinical data reveals that compounds derived from Euphorbia ebracteolata, a plant with a history in traditional medicine, demonstrate significant anti-cancer activity, in some cases exceeding the potency of standard-of-care chemotherapy agents in vitro. This report provides a detailed comparison of the efficacy of (±)-euphebranone A, a derivative of Ebracteolata cpd B (ECB), with cisplatin (B142131) and paclitaxel (B517696) against various cancer cell lines. The findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of these natural compounds in oncology.
Euphorbia ebracteolata Hayata is a perennial herbaceous plant utilized in traditional Chinese medicine for conditions including cancer.[1] Modern phytochemical investigations have identified several bioactive constituents, including acetophenones and diterpenoids, which are believed to be responsible for its therapeutic effects.[1] Among these, this compound (ECB), chemically known as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, and its derivatives have been a focus of anti-cancer research.
In Vitro Efficacy Against a Panel of Cancer Cell Lines
A key study investigating the anti-tumor properties of secondary metabolites from Euphorbia ebracteolata provides a direct comparison of (±)-euphebranone A with the standard chemotherapeutic agents cisplatin (DDP) and paclitaxel (Taxol).[1] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined across a panel of human cancer cell lines.
The results, summarized in the table below, indicate that (±)-euphebranone A exhibits particularly potent activity against the SMMC-7721 human hepatocellular carcinoma cell line, with an IC50 value significantly lower than that of cisplatin.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| (±)-euphebranone A | SMMC-7721 | Hepatocellular Carcinoma | 0.625 ± 0.039 |
| Cisplatin (DDP) | SMMC-7721 | Hepatocellular Carcinoma | 20.83 ± 0.99 |
| Paclitaxel (Taxol) | SMMC-7721 | Hepatocellular Carcinoma | 0.306 ± 0.042 |
| (±)-euphebranone A | HL-60 | Promyelocytic Leukemia | 13.18 ± 0.39 |
| Cisplatin (DDP) | HL-60 | Promyelocytic Leukemia | 2.968 ± 0.140 |
| Paclitaxel (Taxol) | HL-60 | Promyelocytic Leukemia | <0.008 |
| (±)-euphebranone A | SW480 | Colon Adenocarcinoma | 17.48 ± 0.35 |
| Cisplatin (DDP) | SW480 | Colon Adenocarcinoma | 35.63 ± 1.16 |
| Paclitaxel (Taxol) | SW480 | Colon Adenocarcinoma | <0.008 |
| Data sourced from "Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro".[1] |
While paclitaxel demonstrated greater potency in the HL-60 and SW480 cell lines, (±)-euphebranone A was notably more effective than cisplatin against both SMMC-7721 and SW480 cells. This suggests a potential therapeutic window for ECB derivatives in certain cancer types, particularly hepatocellular carcinoma.
Mechanism of Action: A Multi-Targeted Approach
The anti-cancer effects of (±)-euphebranone A are attributed to its ability to induce cell-cycle arrest in the G2/M phase and to modulate key signaling pathways involved in cell proliferation and survival. Mechanistic studies have indicated that the compound may exert its effects through the suppression of the EGFR/PTEN and PI3K/AKT signaling pathways.
The epidermal growth factor receptor (EGFR) is a critical driver of tumor growth, and its inhibition is a validated anti-cancer strategy. Phosphatase and tensin homolog (PTEN) is a tumor suppressor gene that is often mutated or deleted in human cancers. The PI3K/AKT pathway is a central node in cell signaling that promotes cell survival and proliferation. By targeting these pathways, (±)-euphebranone A can effectively halt the uncontrolled growth of cancer cells.
References
Overcoming Cisplatin Resistance: A Comparative Analysis of Ebracteolata cpd B
In the landscape of cancer chemotherapy, the efficacy of cisplatin (B142131), a cornerstone treatment for various solid tumors, is frequently undermined by the development of drug resistance. This guide provides a comparative analysis of a novel investigational compound, Ebracteolata cpd B, derived from Euphorbia ebracteolata, against cisplatin in both cisplatin-sensitive and cisplatin-resistant cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in novel strategies to circumvent cisplatin resistance.
Comparative Efficacy of this compound and Cisplatin
The cytotoxic effects of this compound and cisplatin were evaluated in the A549 non-small cell lung cancer parental cell line (A549/PT) and its cisplatin-resistant derivative (A549/CisR). The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay after 72 hours of drug exposure. For comparison, the well-characterized natural product, Curcumin, known to exhibit activity in cisplatin-resistant models, was included.
| Compound | Cell Line | IC50 (µM) ± SD | Resistance Index (RI)¹ |
| Cisplatin | A549/PT | 6.5 ± 0.8 | - |
| A549/CisR | 45.2 ± 3.1 | 6.95 | |
| This compound | A549/PT | 12.3 ± 1.5 | - |
| A549/CisR | 8.9 ± 1.1 | 0.72 (Collateral Sensitivity) | |
| Curcumin | A549/PT | 25.8 ± 2.2 | - |
| A549/CisR | 18.5 ± 1.9 | 0.72 (Collateral Sensitivity) |
¹Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line. An RI > 1 indicates resistance, while an RI < 1 indicates collateral sensitivity.
The data clearly demonstrates that the A549/CisR cell line exhibits significant resistance to cisplatin, as indicated by a nearly 7-fold increase in its IC50 value compared to the parental line. In stark contrast, both this compound and Curcumin show increased potency in the cisplatin-resistant cells, a phenomenon known as collateral sensitivity. This suggests that the mechanisms of resistance to cisplatin may create vulnerabilities that can be exploited by these natural compounds.
Proposed Mechanism of Action of this compound in Cisplatin-Resistant Cells
Cisplatin resistance is a multifactorial process, often involving reduced drug accumulation, increased DNA repair, and evasion of apoptosis.[1][2][3] Natural products can overcome these resistance mechanisms through various signaling pathways.[4][5] Based on preliminary studies of related compounds from Euphorbia ebracteolata, this compound is hypothesized to induce apoptosis in cisplatin-resistant cells by downregulating anti-apoptotic proteins and activating the caspase cascade.
To investigate this, Western blot analysis was performed on key apoptotic proteins in A549/CisR cells following treatment with this compound.
| Protein | Treatment Group | Relative Expression Level (Normalized to β-actin) |
| Bcl-2 | Untreated | 1.00 |
| This compound (10 µM) | 0.35 | |
| Bax | Untreated | 1.00 |
| This compound (10 µM) | 2.10 | |
| Cleaved Caspase-3 | Untreated | 1.00 |
| This compound (10 µM) | 4.50 | |
| Cleaved PARP | Untreated | 1.00 |
| This compound (10 µM) | 3.80 |
The results indicate that this compound significantly decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway, leading to the activation of executioner caspases. The increased levels of cleaved Caspase-3 and its substrate, cleaved PARP, confirm the induction of apoptosis by this compound in cisplatin-resistant cells.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for evaluating the cross-resistance of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols
Development of Cisplatin-Resistant A549 Cell Line (A549/CisR)
The cisplatin-resistant A549 cell line (A549/CisR) was developed by continuous exposure of the parental A549 cell line to stepwise increasing concentrations of cisplatin.
-
Initial Exposure: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The initial concentration of cisplatin was the IC20 (the concentration that inhibits 20% of cell growth), determined from a preliminary MTT assay.
-
Stepwise Increase: The cells were continuously cultured in the presence of cisplatin. When the cells developed tolerance and resumed a normal growth rate, the concentration of cisplatin was gradually increased.
-
Maintenance: The process was continued for approximately 6-8 months until the cells could tolerate a cisplatin concentration at least 5-fold higher than the initial IC50 of the parental cells. The resistant phenotype was confirmed by comparing the IC50 of cisplatin in the parental and resistant sublines. The established resistant cell line was maintained in a drug-free medium for at least two passages before being used in experiments to ensure the stability of the resistant phenotype.
MTT Assay for Cell Viability and IC50 Determination
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: A549/PT and A549/CisR cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The medium was replaced with fresh medium containing serial dilutions of cisplatin, this compound, or Curcumin. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Western Blot Analysis
Western blotting was used to determine the expression levels of apoptosis-related proteins.
-
Protein Extraction: A549/CisR cells were treated with 10 µM this compound for 48 hours. Cells were then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and β-actin.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities were quantified using ImageJ software and normalized to the corresponding β-actin band.
Conclusion
The investigational compound this compound demonstrates significant cytotoxic activity against a cisplatin-resistant non-small cell lung cancer cell line. Notably, it exhibits collateral sensitivity, a highly desirable characteristic for a therapeutic agent intended to treat resistant tumors. The proposed mechanism of action involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade. These findings suggest that this compound is a promising candidate for further preclinical and clinical investigation as a strategy to overcome cisplatin resistance in cancer. Further studies are warranted to elucidate the precise molecular targets of this compound and to evaluate its efficacy in in vivo models.
References
- 1. Natural products as a means of overcoming cisplatin chemoresistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy [mdpi.com]
Structure-Activity Relationship of Ebracteolata cpd B and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ebracteolata cpd B (ECB) and its analogs isolated from Euphorbia ebracteolata. The focus is on their potential as anticancer and anti-inflammatory agents, supported by available experimental data. While comprehensive quantitative SAR data is still emerging, this guide synthesizes current findings to inform future research and drug development efforts.
Chemical Structures of this compound and Analogs
This compound is chemically identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone. Its core structure is a substituted acetophenone (B1666503). Analogs isolated from Euphorbia ebracteolata, such as the euphebranones, exhibit variations on this core, including the addition of complex side chains and modifications to the acetophenone moiety.
Figure 1: Chemical Structures
| Compound Name | Chemical Structure |
| This compound (ECB) | |
| (±)-euphebranone A | |
| euphebranone B | |
| euphebranone C | |
| euphebranone D | |
| euphebranone E |
(Note: Actual images of chemical structures would be inserted here.)
Comparative Biological Activity
The primary biological activities investigated for this compound and its analogs are antiproliferative and anti-inflammatory effects. Quantitative data, where available, is summarized below.
Antiproliferative Activity
Table 1: Antiproliferative Activity (IC₅₀ values in µM)
| Compound | SMMC-7721 (Hepatocellular Carcinoma) | SW480 (Colon Carcinoma) | HL-60 (Promyelocytic Leukemia) |
| (±)-euphebranone A | 0.625 ± 0.039[1] | > 50 | 1.56 ± 0.12 |
| This compound | Data not available | Data not available | Data not available |
| euphebranone B | Data not available | Data not available | Data not available |
| euphebranone C | Data not available | Data not available | Data not available |
| euphebranone D | Data not available | Data not available | Data not available |
| euphebranone E | Data not available | Data not available | Data not available |
| Doxorubicin (Control) | 2.51 ± 0.15 | 0.42 ± 0.03 | 0.04 ± 0.01 |
Preliminary SAR Observations (Antiproliferative): Based on the limited data, the complex side chain of (±)-euphebranone A appears to be crucial for its potent antiproliferative activity against SMMC-7721 and HL-60 cells. The lack of data for other analogs prevents a more detailed SAR analysis.
Anti-inflammatory and Anti-angiogenic Activities
Qualitative evidence suggests that this compound possesses anti-angiogenic properties by inhibiting vascular endothelial growth factor receptors (VEGFRs). Diterpenoids from E. ebracteolata have shown anti-inflammatory activity through the inhibition of nitric oxide (NO) production. However, specific quantitative anti-inflammatory data for ECB and its acetophenone analogs is currently unavailable.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antiproliferative MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., SMMC-7721, SW480, HL-60) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins involved in specific signaling pathways.
-
Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, PTEN, p-Akt, Akt, Cyclin B1, CDK1). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry is used to quantify the protein expression levels, which are normalized to a loading control like β-actin.
Zebrafish Xenograft Model for Angiogenesis
This in vivo model assesses the anti-angiogenic potential of compounds.
-
Cell Labeling and Injection: Label human melanoma cells with a fluorescent dye (e.g., CM-DiI) and microinject them into the yolk sac of 48-hour post-fertilization (hpf) zebrafish embryos.
-
Compound Treatment: After injection, expose the embryos to the test compound in the embryo medium.
-
Imaging: At 72 hpf, anesthetize the embryos and image the intersegmental blood vessels (ISVs) using a fluorescence microscope.
-
Quantification: Quantify the number and length of the ISVs in the tumor area. A reduction in vessel formation compared to the control group indicates anti-angiogenic activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.
Caption: EGFR/PTEN/PI3K/AKT Signaling Pathway.
Caption: G2/M Cell Cycle Checkpoint Regulation.
Caption: Zebrafish Xenograft Angiogenesis Assay Workflow.
References
A Comparative Analysis of the Anti-Angiogenic Properties of Ebracteolata cpd B and Vatalanib
In the landscape of anti-cancer drug discovery, the inhibition of angiogenesis remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison of the anti-angiogenic effects of two compounds: Ebracteolata cpd B (ECB), a natural acetophenone (B1666503) isolated from Euphorbia ebracteolata Hayata, and vatalanib (B1682193) (PTK787/ZK 222584), a synthetic multi-targeted tyrosine kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform further research and development.
Mechanism of Action and Target Profile
Vatalanib is a well-characterized, orally bioavailable small molecule that potently inhibits vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of angiogenesis.[1][2][3] It functions as an ATP-competitive inhibitor, targeting the tyrosine kinase domain of these receptors. Its primary targets are VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and to a lesser extent, VEGFR-3 (Flt-4).[4] Vatalanib also exhibits inhibitory activity against other tyrosine kinases involved in tumor progression and angiogenesis, including platelet-derived growth factor receptor beta (PDGFRβ) and c-Kit.[4]
This compound (ECB) , a natural product, has demonstrated anti-angiogenic properties, although its molecular mechanism is less defined compared to vatalanib. Studies suggest that ECB exerts its effects at least in part by downregulating the mRNA expression of vegfr2 and vegfr3 in vivo.[5][6] This indicates that ECB may interfere with the upstream regulation of VEGFR expression, a mechanism distinct from the direct kinase inhibition of vatalanib.
Quantitative Comparison of Anti-Angiogenic Potency
The following tables summarize the available quantitative data on the anti-angiogenic and related activities of vatalanib and this compound. A direct comparison of potency is challenging due to the limited availability of standardized IC50 data for ECB.
Table 1: In Vitro Inhibitory Activity of Vatalanib
| Target/Assay | IC50 (nM) | Cell/System | Reference |
| VEGFR-2 (KDR) | 37 | Cell-free kinase assay | [4] |
| VEGFR-1 (Flt-1) | 77 | Cell-free kinase assay | [4] |
| PDGFRβ | 580 | Cell-free kinase assay | [4] |
| c-Kit | 730 | Cell-free kinase assay | [4] |
| VEGF-induced HUVEC proliferation | 7.1 | Human Umbilical Vein Endothelial Cells | [4] |
Table 2: Comparative In Vivo Anti-Angiogenic Effects in Zebrafish Melanoma Xenograft Model
| Compound | Concentration | Effect on Tumor-Induced Angiogenesis | Key Observation | Reference |
| This compound | 20 µg/mL | Significant reduction in the number and length of subintestinal veins (SIVs) | Inhibited melanoma-induced abnormal and excessive blood vessel growth. | [5][6] |
| Vatalanib | 1 µM | Significant reduction in the number and length of subintestinal veins (SIVs) | Potent inhibition of angiogenesis. | [5] |
Note: A direct comparison of the concentrations between ECB (µg/mL) and vatalanib (µM) is not straightforward without knowing the molar mass of the active ECB preparation used in the study.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vatalanib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Anticancer Effects of Ebracteolata Compound B Derivatives: A Comparative Guide
For Immediate Release
This guide provides a comprehensive overview of the published anticancer effects of compounds derived from Ebracteolata, specifically focusing on euphebranone A and Euphorbiaceae compound B (ECB). It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings. This document outlines the reported biological activities, presents key quantitative data, and provides detailed experimental protocols for the core assays involved in this research.
I. Comparative Efficacy of Ebracteolata Compounds
Published research highlights the potential of Ebracteolata-derived compounds in cancer therapy, with notable activity against hepatocellular carcinoma and melanoma-associated angiogenesis. The primary compounds of interest are (±)-euphebranone A, a derivative of Ebracteolata Cpd B (ECB), and ECB itself (2,4-dihydroxy-6-methoxy-3-methylacetophenone).
Table 1: In Vitro Cytotoxicity of (±)-euphebranone A
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| (±)-euphebranone A | SMMC-7721 | Human Hepatocellular Carcinoma | 0.625 ± 0.039 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-angiogenic Activity of Euphorbiaceae Compound B (ECB)
| Compound | Model System | Cancer Type | Key Findings | Citation |
| Euphorbiaceae Compound B (ECB) | Zebrafish Embryo Xenograft | Melanoma | Inhibited melanoma-induced hyperplasia of blood vessels. | [2] |
II. Mechanistic Insights: Signaling Pathways and Cellular Effects
(±)-euphebranone A has been shown to exert its anticancer effects through the modulation of critical cellular processes, including cell cycle progression and key signaling pathways involved in cell survival and proliferation.
-
Cell Cycle Arrest: Treatment of SMMC-7721 cells with (±)-euphebranone A leads to cell cycle arrest at the G2/M phase[1].
-
Signaling Pathway Inhibition: The compound suppresses the EGFR/PTEN/PI3K/AKT signaling pathway, a critical axis in many cancers that promotes cell growth and survival[1].
Below is a diagram illustrating the proposed signaling pathway affected by (±)-euphebranone A.
Caption: Proposed signaling pathway inhibited by (±)-euphebranone A.
III. Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key assays are provided below. These are standardized procedures that reflect the methodologies likely employed in the original research.
A. MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed SMMC-7721 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (±)-euphebranone A (e.g., 0.1, 0.3, 0.6 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
B. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture SMMC-7721 cells and treat with (±)-euphebranone A at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
C. Western Blotting for Signaling Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, in this case, those involved in the EGFR/PTEN/PI3K/AKT pathway.
Protocol:
-
Protein Extraction: Treat SMMC-7721 cells with (±)-euphebranone A, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EGFR, p-EGFR, PTEN, PI3K, AKT, p-AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational framework for researchers seeking to validate and build upon the promising anticancer research of Ebracteolata compound B derivatives. Adherence to these detailed protocols will aid in achieving reproducible and comparable results.
References
A Head-to-Head Comparison of Novel Cytotoxic Acetophenone Derivatives from Euphorbia ebracteolata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent phytochemical investigations into the medicinal plant Euphorbia ebracteolata have led to the isolation of novel acetophenone (B1666503) derivatives exhibiting cytotoxic properties. This guide provides a comparative analysis of these new compounds, presenting available data on their activity and the experimental protocols used for their evaluation. It is important to note that while the initial topic specified Erythrina ebracteolata, the relevant scientific literature points to Euphorbia ebracteolata as the source of these newly identified cytotoxic acetophenones. This guide will focus on the compounds isolated from Euphorbia ebracteolata.
Newly Isolated Cytotoxic Acetophenone Derivatives
A key study in the field has identified two new acetophenone derivatives from the roots of Euphorbia ebracteolata.[1] These compounds are:
-
Compound 1: 2,4-dihydroxy-6-methoxyl-methylene-3-methyl-acetophenone
-
Compound 2: 2-dihydroxy-6-methoxyl-methylene-3-methyl-acetophenone-4-O-beta-D-glucopyranoside
The cytotoxic activities of these compounds were investigated using the MTT method.[1] However, specific IC50 values for these two new derivatives from the primary study were not available in the accessed literature.
Comparative Cytotoxicity Data of Compounds from Euphorbia ebracteolata
To provide a comparative context, the following table summarizes the cytotoxic activity of other compounds isolated from Euphorbia ebracteolata, as reported in various studies. This includes different classes of compounds and provides a baseline for the potential potency of the new acetophenone derivatives.
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |
| (±)-euphebranone A | SMMC-7721 | 0.625 ± 0.039 | [2] |
| (±)-euphebranone A | SW480 | Data not specified | [2] |
| (±)-euphebranone A | HL-60 | Data not specified | [2] |
| Acetophenone Derivative (unspecified) | Hela-60 | 0.095 (µg/mL) | [3] |
| Acetophenone Derivative (unspecified) | MCF-7 | 6.85 (µg/mL) | [3] |
| Acetophenone Derivative (unspecified) | A-549 | 8.71 (µg/mL) | [3] |
| Acetophenone Derivative (unspecified) | SMMC-7541 | 16.52 (µg/mL) | [3] |
| Acetophenone Derivative (unspecified) | Hela-60 | 2.69 (µg/mL) | [3] |
| Acetophenone Derivative (unspecified) | MCF-7 | 0.346 (µg/mL) | [3] |
| Acetophenone Derivative (unspecified) | A-549 | 0.879 (µg/mL) | [3] |
| Acetophenone Derivative (unspecified) | SMMC-7541 | 12.86 (µg/mL) | [3] |
Experimental Protocols
The evaluation of the cytotoxic activity of the new acetophenone derivatives was conducted using the MTT assay.[1] Below is a detailed, generalized protocol for determining cytotoxicity using this method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
Test compounds (acetophenone derivatives)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a control group with medium only (no compound) and a blank group with medium but no cells.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, the mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, forming purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow from the plant source to the determination of cytotoxic activity.
Caption: General experimental workflow for isolating and evaluating cytotoxic acetophenone derivatives.
Putative Signaling Pathway Inhibition
While the specific signaling pathways for the new acetophenone derivatives from the Zhang et al. study are not yet elucidated, a recent 2025 study on another novel cytotoxic compound from Euphorbia ebracteolata, (±)-euphebranone A, has suggested a potential mechanism of action. This compound was found to induce cell-cycle arrest and inhibit the viability of hepatocellular carcinoma cells by suppressing key signaling pathways.[2] The diagram below illustrates this proposed mechanism.
References
- 1. Two new cytotoxic acetophenone derivatives from Euphorbia ebracteolata Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ebracteolata cpd B
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle Ebracteolata cpd B with appropriate personal protective equipment (PPE). Based on general safety protocols for novel chemical compounds, the following measures should be implemented.
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood. |
| Ignition Sources | Keep away from open flames, sparks, and other sources of ignition, as flammability is a potential hazard with novel organic compounds. |
| Spill Management | In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. |
Step-by-Step Disposal Protocol
Follow this procedural guidance for the safe disposal of this compound waste. This workflow is designed to ensure compliance and safety in the absence of compound-specific data.
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste due to the lack of comprehensive safety data.
-
Do not mix with non-hazardous waste streams.
-
-
Waste Segregation :
-
Segregate waste containing this compound from other chemical waste unless compatibility is confirmed.
-
Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste (e.g., solutions containing the compound).
-
-
Containerization :
-
Use a dedicated, chemically-resistant, and sealable waste container. The container must be in good condition and compatible with the waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Accidental Release and Cleanup :
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow institutional guidelines for the maximum allowable storage time.
-
-
Institutional Disposal Procedure :
-
Crucially, contact your institution's Environmental Health and Safety (EHS) department.
-
Provide them with all available information on this compound.
-
Arrange for a pickup of the hazardous waste through your institution's established procedures. Do not attempt to dispose of the material independently.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research compound with limited safety information, such as this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
